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  • Product: 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide
  • CAS: 1185292-78-7

Core Science & Biosynthesis

Foundational

Chemical structure properties of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Chemical Structure Properties and Regioselective Synthesis of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide: A Mechanistic Guide to Sildenafil Impurities Executive Summary In the development and commercial manufacturing of...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure Properties and Regioselective Synthesis of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide: A Mechanistic Guide to Sildenafil Impurities

Executive Summary

In the development and commercial manufacturing of phosphodiesterase type 5 (PDE5) inhibitors—most notably Sildenafil citrate—controlling regioselectivity during the construction of the pyrazole core is a critical quality attribute. 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide and its downstream 4-substituted derivatives (such as 4-amino and 4-ethoxybenzamido analogs) represent a class of pharmacopeial impurities commonly referred to as "isoViagra" precursors or Sildenafil Impurities[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the physicochemical properties of this specific regioisomer, explore the mechanistic causality behind its formation during API synthesis, and establish a self-validating analytical protocol for its isolation and quantification in quality control (QC) workflows.

Structural Elucidation & Physicochemical Profiling

The core molecule, 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide, is a multi-substituted nitrogen-containing heterocycle. In pharmaceutical synthesis, it is rarely isolated in its base form; rather, it is tracked via its 4-amino derivative (Sildenafil Impurity 5) and its 4-(2-ethoxybenzamido) derivative (Sildenafil Impurity 1)[3][4].

The structural difference between the active pharmaceutical ingredient (API) precursor and this impurity lies entirely in the regiochemistry of the pyrazole ring. While Sildenafil utilizes a 3-propyl-5-carboxamide architecture, the impurity features a 5-propyl-3-carboxamide arrangement[1]. This subtle shift dramatically alters the spatial geometry, preventing the final pyrazolo[4,3-d]pyrimidine from properly docking into the PDE5 enzyme's catalytic domain.

Quantitative Data Summary

Table 1: Physicochemical Properties of Key 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide Derivatives

Property4-Amino Derivative (Impurity 5)4-(2-Ethoxybenzamido) Derivative (Impurity 1)
CAS Number 247583-78-4[3]501120-38-3[4]
Molecular Formula C₈H₁₄N₄O[5]C₁₇H₂₂N₄O₃[4]
Molecular Weight 182.22 g/mol [5]330.38 g/mol [4]
SMILES String CCCC(N1C)=C(C(C(N)=O)=N1)N[3]O=C(C1=NN(C)C(CCC)=C1NC(C2=CC=CC=C2OCC)=O)N[6]
Role in Synthesis Key synthon for isoViagra[1]Late-stage process degradant/impurity[4]

Mechanistic Causality: The Regioselectivity Challenge

To understand why this impurity forms, we must examine the kinetics and thermodynamics of the initial pyrazole cyclization. The synthesis begins with the condensation of a 1,3-diketone (ethyl 2,4-dioxoheptanoate) with methylhydrazine[1][7].

Methylhydrazine (NH₂-NH-CH₃) possesses two nucleophilic nitrogen atoms with differing steric and electronic profiles. The terminal -NH₂ is less sterically hindered and generally more nucleophilic than the internal -NH-CH₃. Concurrently, the diketone has two electrophilic carbonyl centers (C2 and C4).

  • The Major Pathway (API Precursor): The highly nucleophilic -NH₂ attacks the more electrophilic C2 carbonyl (adjacent to the ester group), while the -NH-CH₃ attacks the C4 carbonyl. This yields the desired 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.

  • The Minor Pathway (Impurity Precursor): In a competing reaction driven by localized thermal fluctuations or pH shifts, the -NH₂ attacks the C4 carbonyl, and the -NH-CH₃ attacks the C2 carbonyl. This "regio-leakage" places the methyl group at N1 adjacent to the propyl group at C5, yielding the undesired 1-methyl-5-propyl-1H-pyrazole-3-carboxylate , which is subsequently amidated to form our target compound[1][2].

Pathway Diketone Ethyl 2,4-dioxoheptanoate + Methylhydrazine Intermediate Hydrazone Intermediates (Tautomeric Mixture) Diketone->Intermediate Condensation (pH/Temp dependent) Isomer3 1-Methyl-3-propyl-1H-pyrazole -5-carboxylate (Desired Precursor) Intermediate->Isomer3 Major Cyclization (Steric Control) Isomer5 1-Methyl-5-propyl-1H-pyrazole -3-carboxylate (Undesired Precursor) Intermediate->Isomer5 Minor Cyclization (Regio-leakage) API Sildenafil API (PDE5 Inhibitor) Isomer3->API Nitration, Reduction, Amidation, Cyclization Impurity Sildenafil Impurity 5 (4-Amino-1-methyl-5-propyl...) Isomer5->Impurity Parallel Synthetic Transformation

Mechanistic pathway illustrating the regioselective divergence forming the 5-propyl impurity.

Analytical Methodologies: A Self-Validating QC Protocol

Because the 3-propyl and 5-propyl isomers share identical molecular weights and highly similar polarities, standard one-dimensional analytics often fail to resolve them. To ensure trustworthiness, the following RP-HPLC protocol coupled with 2D-NMR is designed as a self-validating system for impurity profiling[7][8].

Step-by-Step RP-HPLC Protocol

1. Mobile Phase Preparation:

  • Buffer: Dissolve 7.0 mL of triethylamine in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Eluent A: Buffer.

  • Eluent B: Acetonitrile (LC-MS grade).

  • Gradient: 0-15 min (30% B), 15-25 min (ramp to 70% B), 25-30 min (return to 30% B).

2. Sample & Standard Preparation:

  • System Suitability Solution: Prepare a solution containing 1.0 mg/mL of Sildenafil API and 0.01 mg/mL of Sildenafil Impurity 5 reference standard in a 50:50 Buffer/Acetonitrile diluent.

  • Test Sample: Prepare the API test sample at 1.0 mg/mL in the diluent.

3. Chromatographic Execution:

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 228 nm[8].

  • Injection Volume: 20 µL.

4. System Suitability & Self-Validation Criteria (Critical Step): Before analyzing the test sample, inject the System Suitability Solution. The system is only validated if:

  • The resolution ( Rs​ ) between the Sildenafil peak and the Impurity 5 peak is 2.0 .

  • The tailing factor for both peaks is 1.5 .

  • The relative standard deviation (RSD) for five replicate injections of the standard is 2.0% .

Structural Elucidation via 2D-NMR (NOESY)

If an unknown peak exceeds the 0.1% ICH threshold, LC-MS will confirm the mass ( m/z 183.2 for [M+H]+ of Impurity 5)[1]. However, mass alone cannot differentiate the 3-propyl from the 5-propyl isomer.

We utilize Nuclear Overhauser Effect Spectroscopy (NOESY). In the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide structure, the N-methyl protons (at position 1) are spatially adjacent to the propyl chain (at position 5). A strong NOE cross-peak between the N-CH₃ singlet ( 3.8 ppm) and the α -CH₂ of the propyl group ( 2.6 ppm) definitively confirms the 5-propyl regioisomer. This cross-peak is entirely absent in the desired 3-propyl API precursor.

QC_Workflow Prep Sample Preparation HPLC RP-HPLC Separation Prep->HPLC Inject 20 µL UV UV Detection (228 nm) HPLC->UV Rs ≥ 2.0 MS ESI-MS Confirmation UV->MS Peak > 0.1% NMR 2D-NMR (NOESY) MS->NMR Isomer Differentiation

Analytical workflow for the isolation and structural validation of pyrazole regioisomers.

References

  • Title: Sildenafil Impurity 5 CAS#: 247583-78-4 • ChemWhat | Database of Chemicals & Biologicals Source: ChemWhat URL: [Link]

  • Title: Sildenafil Des(methylpiperazinyl) Chlorosulfone Impurity Source: Allmpus URL: [Link]

  • Title: Spectrochemical Methods for the Determination of Sildenafil Citrate (Viagra) in Bulk Powder and in Pharmaceutical Dosage Form Source: ResearchGate URL: [Link]

  • Title: Validation of Simple and Rapid UV-Spectrophotometric Method with Stress Degradation Study for Sildenafil Citrate Source: ResearchGate URL: [Link]

  • Title: Synthesis and Properties of iso Viagra. A 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one Isomer of Viagra Source: ResearchGate URL: [Link]

Sources

Exploratory

Therapeutic Potential of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide Derivatives: A Comprehensive Technical Guide

Executive Summary As medicinal chemistry pivots toward highly functionalized, low-molecular-weight heterocycles, the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold (and its 3-propyl-5-carboxamide regioisomer) has e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly functionalized, low-molecular-weight heterocycles, the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold (and its 3-propyl-5-carboxamide regioisomer) has emerged as a profoundly versatile pharmacophore. Originally recognized as the foundational building block for the blockbuster phosphodiesterase type 5 (PDE5) inhibitor Sildenafil, this pyrazole core is no longer confined to cardiovascular and erectile dysfunction therapies. Recent structural biology and synthetic methodology advancements have repurposed this scaffold into potent anti-tubercular agents and targeted anticancer therapeutics.

This whitepaper provides an authoritative, in-depth analysis of the therapeutic axes of these pyrazole derivatives, detailing the mechanistic rationale, self-validating synthetic protocols, and quantitative pharmacological data driving their development.

Core Scaffold & Chemical Foundation

The pharmacological privilege of the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide core lies in its precise spatial geometry and electronic distribution.

  • Bioisosterism: The pyrazole ring serves as a metabolically robust bioisostere for phenyl and other heteroaromatic rings, resisting rapid oxidative degradation by hepatic cytochromes.

  • Regiochemistry & Lipophilicity: Regioselective N-methylation at the 1-position locks the tautomeric state, while the propyl group at the 3- or 5-position provides a tunable lipophilic vector. This aliphatic tail is critical for anchoring the molecule deep within hydrophobic protein pockets.

  • Hydrogen Bonding: The carboxamide moiety acts as an essential bidentate hydrogen bond donor/acceptor, facilitating highly specific interactions with target kinase or mutase residues.

The baseline chemical properties and safety profiles of this foundational intermediate are extensively documented in the .

Therapeutic Axis I: Cardiovascular & PDE5 Inhibition

The most established therapeutic application of this scaffold is the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones, a class of molecules that selectively inhibit PDE5. By blocking the hydrolysis of cyclic guanosine monophosphate (cGMP), these derivatives amplify the endogenous Nitric Oxide (NO) signaling cascade, leading to potent smooth muscle relaxation and vasodilation.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate PKG Protein Kinase G cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds Vaso Vasodilation PKG->Vaso Induces GMP Inactive GMP PDE5->GMP Hydrolyzes Drug Pyrazole Derivatives Drug->PDE5 Inhibits

Fig 1: Mechanism of action for pyrazole-derived PDE5 inhibitors in the NO/cGMP signaling pathway.

Protocol: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core

To ensure high fidelity in generating the PDE5 inhibitor pharmacophore, this protocol utilizes a self-validating two-step acylation-cyclization sequence.

  • Regioselective Acylation:

    • Step: React 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) with an activated acyl chloride (e.g., 2-ethoxybenzoyl chloride, 1.1 eq) in anhydrous dichloromethane (DCM) at 0°C. Add triethylamine (1.5 eq) dropwise.

    • Causality: The low temperature controls the exotherm, while triethylamine neutralizes the generated HCl, preventing the protonation of the weakly nucleophilic 4-amino group and driving the reaction forward.

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC; DCM:MeOH 9:1). The highly polar primary amine starting material will completely convert to a higher-Rf amide intermediate.

  • Base-Catalyzed Cyclization:

    • Step: Isolate the intermediate and dissolve in anhydrous ethanol. Add potassium tert-butoxide (2.0 eq) and reflux for 4-6 hours.

    • Causality: The strong, sterically hindered base deprotonates the carboxamide nitrogen without acting as a nucleophile. This facilitates an intramolecular nucleophilic attack on the adjacent amide carbonyl, effectively closing the pyrimidine ring without degrading the propyl/methyl substituents.

    • Validation Check: Perform LC-MS on a reaction aliquot. The target mass must reflect a precise loss of H₂O (M-18 Da) relative to the acyclic intermediate, definitively confirming ring closure.

Therapeutic Axis II: Anti-Tubercular Agents (Chorismate Mutase Inhibition)

Beyond cardiovascular applications, the pyrazole-carboxamide scaffold has been successfully engineered into 5,5-disubstituted pyrazolo[4,3-d]pyrimidinones to combat Mycobacterium tuberculosis. These derivatives act as potent inhibitors of MtbCM (Chorismate Mutase), an enzyme vital for bacterial survival. The development of these spiro-compounds relies heavily on advanced solid-phase sonochemical synthesis, as detailed in recent literature published in .

Wang_Resin_Workflow Step1 Step 1: Resin Preparation Wang resin swelling in DCM/DMF Step2 Step 2: Reagent Loading Addition of Pyrazole-carboxamide Step1->Step2 Step3 Step 3: Sonochemical Reaction Ultrasound irradiation with cyclic ketones Step2->Step3 Step4 Step 4: Cleavage & Isolation TFA cleavage and filtration Step3->Step4 Step5 Step 5: Biological Assay MTT Assay against MtbCM Step4->Step5

Fig 2: Solid-phase sonochemical synthesis of pyrazolo[4,3-d]pyrimidinones.

Protocol: Wang Resin-Catalyzed Sonochemical Synthesis
  • Resin Swelling & Loading:

    • Step: Suspend Wang resin in a 1:1 mixture of DCM/DMF for 1 hour. Add the pyrazole-carboxamide precursor and DIC/HOBt coupling reagents.

    • Causality: Swelling expands the polymer matrix to maximize surface area. HOBt forms an active ester that drives the anchoring of the scaffold to the resin, simplifying downstream purification of complex heterocycles.

    • Validation Check: Perform on-bead FT-IR spectroscopy. The appearance of a strong carbonyl stretch (~1680–1720 cm⁻¹) confirms successful covalent loading.

  • Sonochemical Condensation:

    • Step: Introduce the target cyclic ketone to the resin suspension. Subject the vessel to ultrasound irradiation (40 kHz) at 50°C for 30-45 minutes.

    • Causality: Acoustic cavitation generates microscopic, localized hot spots that overcome the immense steric hindrance required to form the 5,5-disubstituted spiro system, boosting yields from ~50% (thermal) to >90%.

  • Cleavage & Verification:

    • Step: Treat the resin with 95% Trifluoroacetic acid (TFA) for 2 hours, filter, and evaporate.

    • Validation Check: Analyze the crude residue via ¹H-NMR. The presence of spiro-fused cyclic protons alongside the intact 1-methyl and 3-propyl signals validates the structural integrity prior to biological screening.

Therapeutic Axis III: Anticancer Agents (Hsp90 Inhibition)

The third major frontier for this scaffold involves its transformation into pyrazolo[4,3-d][1,3]thiazin-7(1H)-ones. By appending a 2,4-dihydroxyphenyl (resorcinol) moiety to the pyrazole-thiazine core, researchers have created potent Heat Shock Protein 90 (Hsp90) inhibitors. The resorcinol hydroxyl groups are critical for binding to the Hsp90 ATP-binding pocket, leading to the degradation of oncogenic client proteins. This targeted approach has shown remarkable efficacy against Glioma and Non-Small Cell Lung Carcinoma, as documented in .

Quantitative Data Summary

To synthesize the pharmacological breadth of 1-methyl-5-propyl-1H-pyrazole-3-carboxamide derivatives, the following table summarizes the key quantitative metrics across the three therapeutic domains:

Therapeutic AxisPrimary TargetDerivative Sub-ClassRepresentative ActivityPrimary Cell Line / Model
Cardiovascular PDE5 EnzymePyrazolo[4,3-d]pyrimidin-7-onesIC₅₀ ≈ 3.5 nMCorpus cavernosum smooth muscle
Anti-Tubercular MtbCM (Chorismate Mutase)5,5-disubstituted pyrazolo[4,3-d]pyrimidinones54–57% inhibition at 30 µMRAW 264.7 & M. tuberculosis
Anticancer Hsp90 ChaperonePyrazolo[4,3-d][1,3]thiazin-7(1H)-onesIC₅₀ < 10 µMGlioma C6 & A549 Lung Cancer

References

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Source: National Center for Biotechnology Information (PubChem Database) URL:[Link]

  • Wang resin catalysed sonochemical synthesis of pyrazolo[4,3-d]pyrimidinones and 2,3-dihydroquinazolin-4(1H)-ones: Identification of chorismate mutase inhibitors having effects on Mycobacterium tuberculosis cell viability Source: Bioorganic Chemistry (Elsevier) URL:[Link]

  • Synthesis, characterization, and pharmacological evaluation of novel azolo- and azinothiazinones containing 2,4-dihydroxyphenyl substituent as anticancer agents Source: Monatshefte für Chemie - Chemical Monthly (Springer) URL:[Link]

Foundational

Physicochemical Profile and Lipophilicity of Pyrazole-3-Carboxamides: A Technical Guide for Drug Development

Executive Summary Pyrazole-3-carboxamides represent a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for diverse therapeutics ranging from cannabinoid receptor (CB1) antagonists t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-3-carboxamides represent a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for diverse therapeutics ranging from cannabinoid receptor (CB1) antagonists to cyclin-dependent kinase (CDK) inhibitors[1]. The clinical success and pharmacokinetic fate of these molecules are inextricably linked to their physicochemical profiles. As drug development shifts toward highly targeted therapies, understanding the causality between the pyrazole-3-carboxamide architecture and its lipophilicity (LogP/LogD) is critical for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) parameters[2].

Structural Causality: The Pyrazole-3-Carboxamide Scaffold

The prevalence of the pyrazole-3-carboxamide motif is not coincidental; it is driven by its unique capacity for rigid spatial orientation combined with versatile hydrogen bonding.

Mechanistic Rationale:

  • The Pyrazole Ring: Provides a flat, electron-rich aromatic system capable of π−π stacking and hydrophobic interactions within target binding pockets (e.g., the ATP-binding hinge region of kinases).

  • The 3-Carboxamide Group: Acts as a highly directional hydrogen bond donor (-NH) and acceptor (C=O). This directionality is crucial for anchoring the molecule to specific amino acid residues[3].

When optimizing this scaffold, medicinal chemists systematically manipulate substituents on the pyrazole nitrogen (N1) and the carboxamide nitrogen. These modifications directly tune the molecule's Polar Surface Area (PSA) and lipophilicity, thereby dictating whether the drug will remain in peripheral circulation or cross the blood-brain barrier (BBB)[4].

Lipophilicity and ADME Logic

Lipophilicity is the primary physicochemical driver of a pyrazole-3-carboxamide's biological partition behavior. The logical relationship between a compound's LogP and its ADME profile dictates its therapeutic application.

  • High Lipophilicity (LogP > 5): Compounds like the CB1 inverse agonist Rimonabant (LogP ≈ 5.94) exhibit profound BBB penetration[5]. This is essential for central nervous system (CNS) targets but makes the molecule susceptible to high volumes of distribution ( Vd​ ), accumulation in adipose tissue, and potential off-target central toxicities[4].

  • Moderate Lipophilicity (LogP 2–4): Compounds engineered with moderate lipophilicity, such as the CDK inhibitor AT7519, achieve optimal oral bioavailability and systemic exposure[3]. They are restricted to peripheral targets, minimizing CNS-related adverse events.

ADME_Logic L1 Lipophilicity (LogP / LogD) A1 High Lipophilicity (LogP > 5) e.g., Rimonabant L1->A1 A2 Moderate Lipophilicity (LogP 2-4) e.g., AT7519 L1->A2 B1 High BBB Penetration (CNS Targets) A1->B1 B2 High Volume of Distribution (Vd) & Tissue Accumulation A1->B2 C1 Optimal Oral Bioavailability & Aqueous Solubility A2->C1 C2 Targeted Systemic Exposure (Peripheral Targets) A2->C2

Caption: Logical relationship between lipophilicity and ADME outcomes.

Experimental Determination of Lipophilicity (IAM Chromatography)

While calculated LogP (cLogP) provides a theoretical baseline, experimental validation is mandatory. Traditional shake-flask methods (octanol/water) fail to account for the anisotropic nature of biological membranes. Therefore, Immobilized Artificial Membrane (IAM) chromatography is the preferred methodology for profiling pyrazole-3-carboxamides[2].

Causality Behind the Method: IAM stationary phases consist of phosphatidylcholine analogs covalently bound to a silica matrix. This mimics the lipid bilayer, allowing the chromatographic retention time to reflect both hydrophobic partitioning and polar interactions (e.g., hydrogen bonding with phospholipid headgroups) that occur at the actual cell membrane surface[2].

Self-Validating Protocol: IAM Chromatography for logkw​ Determination

To ensure the integrity of the lipophilicity data, this protocol incorporates an internal calibration step, rendering the system self-validating.

  • System Preparation: Equilibrate a High-Performance Liquid Chromatography (HPLC) system equipped with an IAM.PC.DD2 column (100 x 4.6 mm) using a mobile phase of 0.1 M phosphate buffer (pH 7.4) and acetonitrile.

  • System Calibration (Validation Step): Inject a calibration set of reference drugs with known human intestinal absorption values (e.g., propranolol, carbamazepine). Plot their known permeability against their retention times to establish a baseline correlation. If the R2 of the calibration curve is < 0.95, recalibrate the mobile phase pH.

  • Sample Injection: Dissolve the pyrazole-3-carboxamide analyte in a minimal volume of DMSO/acetonitrile. Inject 10 μ L into the system.

  • Isocratic Elution: Elute the sample using varying volume fractions of acetonitrile (e.g., 20%, 30%, 40%, 50% v/v) at a constant flow rate of 1.0 mL/min. Record the retention time ( tR​ ) for each fraction.

  • Dead Time Determination: Inject a non-retained marker (e.g., citric acid or sodium nitrate) to determine the column dead time ( t0​ ).

  • Data Processing: Calculate the capacity factor ( k′ ) for each mobile phase composition using the equation: k′=(tR​−t0​)/t0​ .

  • Extrapolation: Plot logk′ against the volume fraction of the organic modifier. Extrapolate the linear regression to 0% organic modifier to determine logkw​ , which represents the lipophilicity index in a 100% aqueous biological system[2].

IAM_Workflow N1 Sample Preparation (Pyrazole-3-carboxamides) N2 IAM Stationary Phase (Phosphatidylcholine analog) N1->N2 Inject N3 Mobile Phase Elution (Buffer/Acetonitrile gradients) N2->N3 Isocratic/Gradient N4 Retention Time (tR) Measurement (UV/Vis or MS Detection) N3->N4 Elute N5 Capacity Factor (k') Calculation (k' = (tR - t0) / t0) N4->N5 Data Processing N6 Extrapolation to 100% Aqueous (log kw) N5->N6 Linear Regression

Caption: Workflow for determining lipophilicity via IAM chromatography.

Comparative Physicochemical Data

The table below summarizes the quantitative physicochemical properties of representative pyrazole-3-carboxamides, highlighting how structural modifications impact LogP, Polar Surface Area (PSA), and hydrogen bonding metrics.

CompoundPrimary TargetMW ( g/mol )Exp. LogPPSA (Ų)H-Bond DonorsH-Bond Acceptors
Rimonabant [5]CB1 Receptor463.805.9450.1614
AT7519 [3]CDK1/2/4/5/9382.25~2.5085.3035
Compound 6a [1]Carbonic Anhydrase522.60~4.10110.5026

Note: Rimonabant's high LogP and low PSA directly correlate with its ability to cross the BBB, whereas AT7519's higher PSA and moderate LogP restrict it to peripheral systemic circulation.

Sources

Exploratory

Advanced Regioselective Synthesis of N-Methyl-5-Propyl Pyrazoles: A Technical Guide

Executive Summary The 1,5-disubstituted pyrazole core—specifically N-methyl-5-propyl-1H-pyrazole and its functionalized derivatives like 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid—is a highly privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-disubstituted pyrazole core—specifically N-methyl-5-propyl-1H-pyrazole and its functionalized derivatives like 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid—is a highly privileged pharmacophore. It serves as a critical synthetic intermediate in the development of phosphodiesterase type 5 (PDE5) inhibitors (such as Sildenafil analogs) and next-generation agrochemicals [5]. Despite its structural simplicity, scaling the synthesis of this heterocycle presents a notorious challenge: achieving high 1,5-regioselectivity during cyclocondensation. This whitepaper deconstructs the mechanistic hurdles of pyrazole regioselectivity, evaluates state-of-the-art synthetic pathways, and provides a self-validating experimental protocol for drug development professionals.

The Mechanistic Challenge: 1,3- vs. 1,5-Regioselectivity

The conventional synthesis of pyrazoles relies on the Knorr-type cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine. However, when an asymmetric 1,3-diketone (e.g., a 2,4-dioxoalkanoate) reacts with methylhydrazine, the reaction yields a mixture of 1,3- and 1,5-regioisomers [1].

The causality of this issue lies in the ambident nucleophilicity of methylhydrazine:

  • Terminal Nitrogen ( NH2​ ): Highly nucleophilic but sterically unhindered.

  • Internal Nitrogen ( NH(CH3​) ): More basic but sterically encumbered.

In standard polar protic solvents (like ethanol), the reaction is under kinetic control. The highly nucleophilic terminal NH2​ preferentially attacks the most electrophilic carbonyl carbon. Subsequent cyclization forms the thermodynamically stable but often undesired 1,3-disubstituted pyrazole. To synthesize the 1,5-isomer (N-methyl-5-propyl pyrazole), the reaction pathway must be strategically redirected using solvent effects, specialized precursors, or advanced catalysis [2].

State-of-the-Art Synthetic Strategies

To overcome the kinetic preference for the 1,3-isomer, modern synthetic chemistry employs several advanced methodologies:

A. Solvent-Directed Knorr Cyclocondensation

Recent advancements demonstrate that substituting protic solvents with fluorinated alcohols, such as Hexafluoroisopropanol (HFIP), or aprotic dipolar solvents (e.g., DMAc, DMF) drastically alters the reaction's hydrogen-bonding network. HFIP stabilizes the intermediate hydrazone and sterically shields the primary electrophilic site, forcing the internal NH(CH3​) to participate in the initial attack, thereby yielding the 1,5-regioisomer in high purity [1, 2].

B. Trichloromethyl Enone Precursors

By utilizing (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl-but-3-en-2-ones instead of standard diketones, chemists can achieve near-perfect regiochemical control. The bulky, electron-withdrawing trichloromethyl group dictates the trajectory of the nucleophilic attack by methylhydrazine, ensuring the exclusive formation of the 1,5-isomer [4].

C. Tosylhydrazone-Alkyne Cycloaddition

A highly innovative, diazo-free approach involves the reaction of N-alkylated tosylhydrazones with terminal alkynes. Catalyzed by strong bases (like t-BuOK) in pyridine, this method bypasses the 1,3-diketone entirely. The reaction proceeds via nucleophilic addition, a 1,3-H shift, and cyclization, offering complete regioselectivity for 1,3,5-trisubstituted pyrazoles [3].

Quantitative Data Summarization

The following table synthesizes the performance metrics of the aforementioned synthetic routes, providing a comparative baseline for process chemistry optimization.

Synthetic RoutePrecursorsSolvent / CatalystRegioselectivity (1,5 : 1,3)Typical Yield
Classical Knorr 1,3-Diketone + MethylhydrazineEthanol / None~ 40:6040-50%
Solvent-Directed 1,3-Diketone + MethylhydrazineHFIP / None> 90:1075-85%
Enone Route Trichloromethyl Enone + MethylhydrazineAprotic (DMF) / Base> 99:152-83%
Tosylhydrazone N-methyl tosylhydrazone + AlkynePyridine / t-BuOK> 99:170-90%

Mechanistic Pathway Visualization

Regioselectivity A Asymmetric 1,3-Diketone + Methylhydrazine B Intermediate Hydrazone Formation A->B Nucleophilic Addition C 1,3-Regioisomer (Undesired) B->C Protic Solvents (EtOH) Kinetic Control D 1,5-Regioisomer (Target: 1-Methyl-5-propyl pyrazole) B->D Fluorinated Solvents (HFIP) Thermodynamic Control

Fig 1: Solvent-directed regioselective cyclocondensation of methylhydrazine and 1,3-diketones.

Self-Validating Experimental Protocol

The following protocol details the regioselective synthesis of 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid , a highly sought-after intermediate for PDE5 inhibitors [5, 6]. This two-phase system relies on solvent-directed cyclocondensation followed by controlled saponification.

Phase 1: Solvent-Directed Cyclocondensation

Objective: Synthesize ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxoheptanoate (1.0 equiv) in Hexafluoroisopropanol (HFIP) to create a 0.2 M solution.

    • Causality: HFIP acts as a strong hydrogen-bond donor, stabilizing the initial hydrazone intermediate and sterically blocking the less hindered carbonyl, forcing the internal NH(CH3​) to attack.

  • Reagent Addition: Cool the solution to 0 °C. Add methylhydrazine (1.1 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition mitigates the exothermic nature of the reaction and prevents the formation of bis-hydrazone byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via LC-MS until the diketone is fully consumed [1].

  • Workup: Remove HFIP under reduced pressure. Purify the crude residue via silica gel column chromatography (Ethyl Acetate/Hexanes) to isolate the 1,5-regioisomer.

Phase 2: Saponification (Ester Hydrolysis)

Objective: Isolate the free carboxylic acid without degrading the pyrazole core.

  • Dissolution: Dissolve the purified pyrazole-carboxylate ester (1.0 equiv) in a 3:1 co-solvent mixture of Tetrahydrofuran (THF) and water [6].

    • Causality: THF efficiently solubilizes the organic ester, while the aqueous phase is necessary to dissolve the base and facilitate the hydrolysis mechanism.

  • Base Addition: Add Lithium Hydroxide (LiOH) (2.0 equiv) to the solution. Stir vigorously at room temperature for 4-12 hours.

    • Causality: LiOH provides a mild nucleophilic hydroxide ion that cleanly cleaves the ester carbonyl without risking ring-opening of the robust pyrazole heterocycle.

  • Acidification & Isolation: Once TLC confirms ester consumption, cool the mixture in an ice bath. Acidify dropwise with 1M HCl until the pH reaches ~3. Extract the precipitated 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate in vacuo [6].

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • ACS Omega. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • PubChem. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid.
  • BenchChem. 1H-Pyrazole-3-carboxylic Acid | Research Chemical.
Foundational

Biological Activity and Scaffold Utility of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide in Drug Discovery

Executive Summary In the landscape of modern drug discovery, specific chemical scaffolds serve as the architectural foundation for entire classes of therapeutics. 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (and its 4-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, specific chemical scaffolds serve as the architectural foundation for entire classes of therapeutics. 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (and its 4-amino derivatives, such as CAS 139756-02-8 and CAS 247583-78-4) is a premier example of such a pharmacophore. While the compound exhibits standalone biological activities—including potential hypolipidemic effects and phosphodiesterase type 1 (PDE1) inhibition as noted by [1]—its primary significance lies in its role as a highly specialized building block. It is the critical intermediate in the industrial synthesis of pyrazolopyrimidinone-based cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors, most notably sildenafil, as documented by [2] and [3].

As a Senior Application Scientist, it is vital to understand that this scaffold is not merely a passive backbone; it is a meticulously designed bioisostere engineered to exploit the specific topography of the PDE5 active site.

Mechanistic Grounding: The cGMP/PDE5 Axis

To understand the utility of the pyrazole-3-carboxamide core, one must examine the biological pathway it targets. The relaxation of smooth muscle tissue is driven by the Nitric Oxide (NO) pathway, which stimulates Soluble Guanylate Cyclase (sGC) to convert GTP into cyclic guanosine monophosphate (cGMP). PDE5 is the enzyme responsible for hydrolyzing cGMP into inactive 5'-GMP, terminating the relaxation signal.

The 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold is designed to mimic the pyrimidine ring of cGMP. When cyclized into a pyrazolopyrimidinone, the resulting bicyclic core perfectly mimics the Watson-Crick face of the guanine base, allowing it to competitively bind to the PDE5 catalytic site and prevent cGMP hydrolysis.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds Relax Smooth Muscle Relaxation PKG->Relax Induces GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor Pyrazolopyrimidinone (PDE5 Inhibitor) Inhibitor->PDE5 Competitively Inhibits

cGMP/PDE5 Signaling Pathway and Mechanism of Competitive Inhibition.

Structure-Activity Relationship (SAR) & Scaffold Utility

Every functional group on the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold serves a distinct, causal purpose in drug design. The intrinsic hydrophobic characteristics, driven by the methyl and propyl groups, directly influence its solubility and interaction with biological systems[4].

Table 1: Substituent Effects on the Pyrazole Core
Scaffold PositionSubstituentFunctional RoleStructural Causality
N1 Methyl (-CH3)Hydrophobic contactProvides optimal hydrophobic contact within the PDE5 binding pocket, preventing steric clash.
C3 Carboxamide (-CONH2)Cyclization precursorEssential for cyclization; mimics the guanine Watson-Crick face for critical H-bonding with Gln817 in PDE5.
C4 Amino (-NH2)Nucleophilic centerServes as the primary nucleophile for coupling with benzoic acid derivatives to form the bicyclic core.
C5 Propyl (-CH2CH2CH3)Pocket anchoringAnchors the molecule into the hydrophobic H-pocket of the PDE5 active site, maximizing binding affinity.

Experimental Workflow: Synthesis & Validation

Transforming this scaffold into a bioactive therapeutic requires a highly controlled, self-validating synthetic workflow. Furthermore, the unreacted scaffold (known as Sildenafil Impurity 5) must be rigorously monitored during Quality Control (QC) for Abbreviated New Drug Applications (ANDA), as highlighted by [5].

Workflow Step1 1. Scaffold Preparation (4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide) Step2 2. Pyrimidinone Cyclization (Reaction with 2-Ethoxybenzoyl chloride) Step1->Step2 Step3 3. Chlorosulfonation (Activation of Phenyl Ring) Step2->Step3 Step4 4. Piperazine Substitution (Formation of Final PDE5 Inhibitor) Step3->Step4 Step5 5. Analytical QC & Validation (HPLC-MS / NMR) Step4->Step5 Step6 6. Biological Evaluation (In Vitro PDE5 FP Assay) Step5->Step6

Step-by-Step Experimental Workflow for PDE5 Inhibitor Synthesis and Validation.

Protocol 1: Synthesis of the Pyrazolopyrimidinone Core
  • Acylation: React 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide with 2-ethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA).

    • Causality: TEA acts as a proton scavenger, neutralizing the HCl byproduct to prevent the protonation of the C4-amino group, thereby maintaining its nucleophilicity.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material validates successful acylation.

  • Cyclization: Reflux the resulting amide under basic conditions (NaOH/H2O2).

    • Causality: Base-catalyzed intramolecular condensation forces the carboxamide nitrogen to attack the carbonyl carbon, forming the stable pyrazolo[4,3-d]pyrimidin-7-one bicyclic system.

    • Validation Check: Analyze via LC-MS. A mass shift corresponding to the loss of H2O confirms successful ring closure.

Table 2: Analytical Validation Parameters

According to the [6], rigorous analytical controls are required when identifying PDE5 inhibitors and their related impurities.

Analytical ParameterAcceptance CriteriaRationale
Purity (HPLC) > 98.0%Ensures absence of unreacted pyrazole intermediates[5].
Mass Accuracy (LC-MS) ± 5 ppmConfirms the exact molecular weight of the target API.
Probability of ID (POI) 100% at target levelValidates the method's ability to detect the compound reliably[6].
Interference Control No matrix interferenceEnsures assay specificity in complex dietary or pharmaceutical matrices[6].

Biological Evaluation Protocols

To confirm that the synthesized derivative successfully inhibits PDE5, a self-validating Fluorescence Polarization (FP) assay is employed.

Protocol 2: In Vitro PDE5 FP Assay
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5) and 5 mM MgCl2.

    • Causality: Mg2+ is a critical divalent catalytic cofactor for PDE5; omitting it will result in a false-negative baseline.

  • Enzyme Incubation: Incubate recombinant human PDE5 enzyme with varying concentrations of the synthesized inhibitor (0.1 nM to 10 μM) for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the competitive inhibitor to establish thermodynamic binding equilibrium within the active site before the substrate is introduced.

  • Substrate Addition: Add fluorescently labeled cGMP (FAM-cGMP) to the wells.

    • Causality: FAM-cGMP exhibits high fluorescence polarization when bound to the massive PDE5 enzyme. If the enzyme is active, it cleaves FAM-cGMP into a smaller fragment, causing rapid tumbling and low polarization. An effective inhibitor prevents this cleavage, maintaining high polarization.

  • Validation Check: Run a positive control (sildenafil) and a negative vehicle control (DMSO). Calculate the Z'-factor; the assay is only valid if Z' > 0.5, ensuring statistical robustness.

Conclusion

The 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold is a masterclass in rational drug design. By providing the exact steric and electronic properties required to mimic cGMP, it enables the synthesis of highly potent and selective PDE5 inhibitors. Understanding the causality behind its structural components and the rigorous validation required for its downstream applications is essential for any drug development professional working in cardiovascular or urological pharmacology.

References

  • Title: Sildenafil Impurity 5 CAS#: 247583-78-4 Source: ChemWhat URL: [Link]

  • Title: Standard Method Performance Requirements (SMPRs) for Identification of PDE5 Inhibitors Source: AOAC International URL: [Link]

  • Title: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | CID 3338044 Source: PubChem - NIH URL: [Link]

Sources

Exploratory

Electronic Properties and Reactivity Profiling of the 1-Methyl-5-Propyl Pyrazole Ring System: A Technical Whitepaper

Introduction As a Senior Application Scientist navigating the complexities of heterocyclic chemistry in drug discovery, I frequently encounter the pyrazole ring system. Pyrazoles are1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry in drug discovery, I frequently encounter the pyrazole ring system. Pyrazoles are1[1]. Specifically, the 1-methyl-5-propyl pyrazole core—often functionalized as2—represents a highly versatile bioisostere and synthetic intermediate[2]. This scaffold is instrumental in the design of3[3]. Understanding its electronic properties is not merely an academic exercise; it is the foundational step in predicting pharmacokinetics, target binding affinity, and metabolic stability.

Electronic Architecture and Causality in Reactivity

The1[1]. The substitution pattern of a 1-methyl and 5-propyl group fundamentally alters the electron density distribution:

  • 1-Methyl Substitution (N1): The methyl group exerts a positive inductive (+I) effect, increasing the electron density on the pyrazole ring. This shifts the Highest Occupied Molecular Orbital (HOMO) energy higher, enhancing the ring's ability to act as a 4, which is highly valued for coordination capabilities[4]. Furthermore, N-methylation prevents tautomerization, locking the molecule into a single, predictable conformer which is critical for consistent receptor binding.

  • 5-Propyl Substitution (C5): The propyl chain provides a lipophilic extension that increases the partition coefficient, aiding in membrane permeability. Electronically, it provides mild hyperconjugative stabilization while sterically shielding the C5 position from premature metabolic oxidation.

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and kinetic stability of the 1-methyl-5-propyl pyrazole system are best quantified through Frontier Molecular Orbital (FMO) analysis. Based on Density Functional Theory (DFT) calculations typical for functionalized pyrazoles (e.g., B3LYP/6-311++G(d,p)), the 4, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the ring and any electron-withdrawing substituents[4],[5].

For substituted pyrazoles, HOMO energy levels are calculated around -5.90 eV, and LUMO levels around -1.45 eV, resulting in a 5[5]. This wide bandgap implies a greater difficulty in electron transition from HOMO to LUMO, indicating5—a highly desirable trait for an active pharmaceutical ingredient (API)[5].

G HOMO HOMO -5.90 eV u03C0-System / N-Atoms Gap Energy Gap (u0394E) ~4.45 eV High Stability HOMO->Gap Excitation LUMO LUMO -1.45 eV Distributed u03C0* Gap->LUMO Charge Transfer

Electronic transition pathway illustrating the HOMO-LUMO energy gap and charge transfer.

Quantitative Electronic Properties Summary
PropertyTypical Calculated Value (DFT)Physicochemical Implication
HOMO Energy ~ -5.90 eVHigh electron-donating capacity; favorable for metal coordination and hydrogen bonding[4],[5].
LUMO Energy ~ -1.45 eVModerate electron affinity; defines susceptibility to nucleophilic interactions[5].
Energy Gap ( Δ E) ~ 4.45 eVHigh kinetic stability and molecular hardness; low indiscriminate reactivity[5].
Dipole Moment ~ 3.8 - 4.2 DebyeStrong polarity; ensures adequate aqueous solubility despite the lipophilic propyl chain.

Self-Validating Experimental Protocols

To transition from theoretical models to empirical reality, we must employ self-validating workflows. As application scientists, we do not blindly trust computational outputs; we cross-examine them with spectroscopic data. The following protocols detail the causal steps required to profile the electronic properties of the 1-methyl-5-propyl pyrazole system.

G A 1-Methyl-5-Propyl Pyrazole Core B DFT Geometry Optimization (B3LYP/6-311++G**) A->B C FMO Energy Calculation (HOMO/LUMO) B->C D MEP Surface Mapping (Reactive Sites) B->D E Spectroscopic Validation (UV-Vis, FT-IR) C->E D->E F Pharmacophore Modeling (Bioisosteric Application) E->F

Integrated workflow mapping computational DFT profiling to empirical spectroscopic validation.

Protocol 1: Computational DFT Profiling

Objective: To map the electronic ground state, FMOs, and 6[6]. Causality: We use the B3LYP hybrid functional with the 6-311++G(d,p) basis set because the diffuse functions (++) accurately model the electron density of the nitrogen lone pairs, while5[6],[5].

  • Input Generation: Construct the 3D geometry of the 1-methyl-5-propyl pyrazole derivative using a molecular builder.

  • Geometry Optimization: Run a ground-state optimization. Self-Validation Check: Follow the optimization with a frequency calculation. The 5[5].

  • FMO Extraction: Extract the HOMO and LUMO energy levels from the output. Calculate the 6[6].

  • MEP Surface Generation: Map the electrostatic potential onto the total electron density surface. This facilitates the5, providing valuable information on potential reactive sites[5].

Protocol 2: Spectroscopic Validation (UV-Vis & FT-IR)

Objective: To empirically verify the calculated HOMO-LUMO gap and vibrational modes. Causality: Time-Dependent DFT (TD-DFT) predicts vertical excitation energies. We validate these predictions using 4[4],[5]. FT-IR confirms the structural integrity of the pyrazole ring deformation[6].

  • Sample Preparation: Dissolve the synthesized pyrazole derivative in spectroscopic-grade methanol. Rationale: Methanol is an excellent solvent for capturing solvatochromic shifts and4[4].

  • UV-Vis Analysis: Scan the sample and identify the λmax​ corresponding to the electronic transitions.

  • Data Correlation: Convert the empirical λmax​ to electron volts. Self-Validation Check: The empirical energy should closely match the TD-DFT predicted excitation energy.

  • FT-IR Profiling: Acquire the IR spectrum. Self-Validation Check: Ensure the6, confirming perfect correlation between theoretically and experimentally observed values[1],[6].

Conclusion

The 1-methyl-5-propyl pyrazole ring system is a masterclass in structural tuning. By leveraging the +I effect of the methyl group and the steric/lipophilic parameters of the propyl chain, drug developers can precisely calibrate the electronic topology of their leads. Through the rigorous, self-validating integration of DFT calculations and spectroscopic analysis, we can confidently predict and harness the behavior of this critical pharmacophore.

References

  • (a) HOMO/LUMO, and (b) visible/TD-DFT of the Co(II)/pyrazole complex in MeOH, ResearchGate.
  • 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid, Chem-Impex.
  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937, PubChem (NIH).
  • Theoretical Studies of Vibrational Spectral modes and HOMO, LUMO Studies of Some Synthetic Organic Compounds, International Science Community Association.
  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet, Der Pharma Chemica.
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications, PMC (NIH).

Sources

Foundational

Unlocking the Polypharmacology of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide: A Comprehensive Guide to Protein Targets and Mechanisms

Executive Summary In modern medicinal chemistry, the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold represents a highly privileged pharmacophore. Its structural modularity—combining precise hydrogen bond donors/acc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold represents a highly privileged pharmacophore. Its structural modularity—combining precise hydrogen bond donors/acceptors with a lipophilic propyl chain—enables it to dock into diverse enzymatic pockets. As a Senior Application Scientist, I have observed that minor substitutions at the 1, 3, 4, or 5 positions of this core dictate entirely different pharmacological trajectories. This whitepaper dissects the four primary protein targets associated with this ligand class: PDE5, FLT3/CDK4/6, HDAC6, and FoF1-ATP synthase, detailing the mechanistic causality and self-validating experimental workflows required to evaluate them.

G Core 1-Methyl-5-propyl-1H- pyrazole-3-carboxamide PDE5 PDE5 (Vasodilation) Core->PDE5 Pyrazolopyrimidinone derivatives FLT3 FLT3 & CDK4/6 (Apoptosis/Cell Cycle) Core->FLT3 4-heterocyclic amino derivatives HDAC6 HDAC6 (Protein Degradation) Core->HDAC6 N-phenyl derivatives ATP5B FoF1-ATP Synthase (HIF-1 Suppression) Core->ATP5B 1-alkyl derivatives

Logical relationship of the pyrazole-3-carboxamide scaffold and its polypharmacological targets.

Phosphodiesterase Type 5 (PDE5): The Classic Vasodilatory Target

The 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide derivative is a fundamental building block in the synthesis of pyrazolopyrimidinone-based cGMP PDE5 inhibitors, most notably sildenafil and its analogs[1].

Mechanistic Causality

PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP). By competitively binding to the catalytic site of PDE5, the pyrazole-derived core prevents cGMP breakdown. The resulting accumulation of intracellular cGMP activates Protein Kinase G (PKG), which subsequently lowers intracellular Ca2+ levels, leading to smooth muscle relaxation and vasodilation.

Self-Validating Protocol: Fluorescence Polarization (FP) PDE5 Assay

To validate PDE5 inhibition, we utilize an FP assay that relies on the rotational dynamics of molecules.

  • Preparation: Isolate recombinant human PDE5 enzyme and prepare a bulky, fluorescently labeled cGMP substrate.

  • Incubation: Mix the enzyme, substrate, and varying concentrations of the pyrazole ligand in a buffer containing Mg2+ (a strict requirement for PDE5 catalytic activity).

  • Causality of FP: As PDE5 cleaves the bulky fluorescent cGMP into a smaller 5'-GMP product, the molecule tumbles faster in solution, decreasing the fluorescence polarization signal. An effective pyrazole inhibitor will block this cleavage, maintaining high polarization.

  • Self-Validation Step: Include a parallel well with a non-hydrolyzable cGMP analog. If polarization drops in this well, it indicates that the pyrazole compound is causing assay interference (e.g., autofluorescence or protein aggregation) rather than true enzymatic inhibition.

FLT3 and CDK4/6: Dual Inhibition in Acute Myeloid Leukemia (AML)

Recent structural modifications—specifically the addition of heterocyclic substituted amino groups at the 4-position of the pyrazole-3-carboxamide core—have yielded exceptionally potent dual inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDK2/4/6)[2].

Mechanistic Causality

FLT3 mutations (such as internal tandem duplications, ITDs) drive constitutive oncogenic signaling in AML, while overactive CDK4/6 promotes unchecked cell cycle progression. Dual inhibition synergistically induces G1 phase cell cycle arrest and apoptosis. Crystallographic modeling reveals that the pyrazole-3-carboxamide skeleton forms three conserved hydrogen bonds directly with the hinge regions of both FLT3 and CDK2/4, anchoring the inhibitor in the ATP-binding pocket[2].

G Step1 1. Compound Synthesis & Library Generation Step2 2. In Vitro Kinase Assay (FLT3 / CDK4/6) Step1->Step2 Step3 3. Cell Proliferation Assay (MV4-11 AML Cells) Step2->Step3 Step4 4. Cell Cycle Analysis (Flow Cytometry) Step3->Step4 Step5 5. In Vivo Efficacy (Xenograft Models) Step4->Step5

Step-by-step experimental workflow for validating FLT3/CDK4/6 dual inhibitors.

Self-Validating Protocol: Kinase Activity & Cellular Workflow
  • ATP-Competitive Kinase Assay (ADP-Glo): Incubate recombinant FLT3 (WT and ITD mutant) with the ligand and ATP.

    • Causality Rule: ATP concentration must be set exactly at the Km​ for the specific FLT3 mutant. If ATP is saturated, the apparent IC50​ of the competitive pyrazole ligand will be artificially inflated, masking true potency.

  • Cellular Validation: Treat MV4-11 (FLT3-ITD positive) cells with the compound. Use flow cytometry with Propidium Iodide (PI) staining to measure DNA content.

  • Self-Validation Step: The biochemical kinase inhibition must translate into a phenotypic response. The observation of a sub-G1 peak (apoptosis) and a strict G1 block confirms on-target cellular efficacy.

Histone Deacetylase 6 (HDAC6): Targeted Protein Degradation

N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives have recently been identified not just as selective HDAC6 inhibitors, but as potent HDAC6 degraders for treating acute liver injury and inflammation[3].

Mechanistic Causality

These ligands act via a Targeted Protein Degradation (TPD) mechanism. The pyrazole derivative chelates the Zn2+ ion in the HDAC6 catalytic pocket. This binding event induces a conformational change that recruits the Ubiquitin-Proteasome System (UPS), leading to the selective ubiquitination and subsequent destruction of the HDAC6 protein, rather than mere transient inhibition[3].

G Ligand Pyrazole Ligand Complex Ligand-HDAC6 Complex Ligand->Complex HDAC6 HDAC6 Protein HDAC6->Complex Ubiquitin Ubiquitination (E3 Ligase) Complex->Ubiquitin Recruits Proteasome 26S Proteasome Ubiquitin->Proteasome Targets to Degradation Peptide Fragments Proteasome->Degradation Cleaves

Mechanism of targeted HDAC6 degradation via the ubiquitin-proteasome system.

Self-Validating Protocol: HDAC6 Degradation and Rescue Assay
  • Cell Treatment: Culture hepatic cells (e.g., HepG2) and treat with the pyrazole derivative (0.1 to 10 nM) for 24 hours.

  • Target Engagement (Western Blot): Lyse cells and probe for HDAC6 and acetyl-α-tubulin (a direct downstream substrate of HDAC6). A decrease in HDAC6 protein coupled with an increase in acetyl-α-tubulin confirms functional target engagement.

  • Proteasome Rescue (The Validation Step): In a parallel cohort, pre-treat cells with 1 μM MG132 (a 26S proteasome inhibitor) before adding the pyrazole ligand.

    • Causality Rule: If the compound degrades HDAC6 via the UPS, MG132 will rescue HDAC6 protein levels. If HDAC6 remains depleted, the mechanism is likely transcriptional downregulation, forcing a re-evaluation of the compound's true mechanism of action.

FoF1-ATP Synthase: Suppressing Hypoxia-Inducible Factor 1 (HIF-1)

Derivatives containing a 1-alkyl-1H-pyrazole-3-carboxamide moiety have been identified as inhibitors of the HIF-1 signaling pathway, a critical driver of tumor survival and angiogenesis in hypoxic microenvironments[4].

Mechanistic Causality

Using bifunctional fluorescent probes, researchers identified ATP5B—the catalytic β subunit of mitochondrial FoF1-ATP synthase—as the direct target of these specific pyrazole derivatives. Inhibition of ATP5B disrupts mitochondrial function, which in turn suppresses the accumulation of HIF-1α mRNA and downstream targets like VEGF under hypoxic conditions, effectively starving the tumor[4].

Quantitative Data Summary

To aid in lead optimization and structural comparison, the following table summarizes the quantitative potency of the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold across its primary targets:

Protein TargetPyrazole Derivative ClassPrimary IndicationTypical Potency ( IC50​ / DC50​ )Primary Mechanism of Action
PDE5 Pyrazolopyrimidinone coreErectile Dysfunction / PAHLow nMCompetitive active-site inhibition
FLT3 / CDK4/6 4-(Heterocyclic amino)Acute Myeloid Leukemia< 1.0 nMType I Kinase Inhibition (Hinge binding)
HDAC6 N-phenyl-5-propylAcute Liver Injury0.5 - 5.0 nMZinc chelation & UPS-mediated degradation
ATP5B (HIF-1) 1-alkylSolid Tumors (Hypoxia)~1.2 μMFoF1-ATP synthase catalytic suppression

References

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications.[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC / NIH.[Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Introduction & Mechanistic Rationale 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is a high-value heterocyclic building block. Pyrazole-3-carboxamides and their derivatives are ubiquitous in modern pharmacology, most nota...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is a high-value heterocyclic building block. Pyrazole-3-carboxamides and their derivatives are ubiquitous in modern pharmacology, most notably serving as core scaffolds for phosphodiesterase type 5 (PDE5) inhibitors and various advanced agrochemical agents[1][2]. Furthermore, the 1-methyl-5-propyl regioisomer is frequently synthesized as a critical reference standard for impurity profiling (e.g., Sildenafil Impurity 5 precursors) in regulatory submissions[3][4].

The de novo construction of this fully substituted pyrazole ring relies on the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine[5]. The primary synthetic challenge in this workflow is regiocontrol . When the intermediate ethyl 2,4-dioxoheptanoate reacts with methylhydrazine, the asymmetry of both the diketone and the hydrazine leads to a mixture of two regioisomers: the 1,5-disubstituted and 1,3-disubstituted pyrazoles.

Causality in Experimental Design: The nucleophilic attack is governed by the differential electrophilicity of the C2 and C4 carbonyls of the diketone, and the differential nucleophilicity of the NH2​ vs. NHCH3​ groups of methylhydrazine. The highly nucleophilic terminal NH2​ preferentially attacks the more electrophilic C2 carbonyl (adjacent to the electron-withdrawing ester), while the sterically hindered NHCH3​ attacks the C4 carbonyl. This kinetically favored pathway yields the desired 1-methyl-5-propyl-1H-pyrazole-3-carboxylate. However, thermodynamic equilibration and solvent effects can shift this ratio, making rigorous chromatographic or distillative separation a mandatory self-validating step in the protocol.

Retrosynthetic Workflow & Pathway Visualization

The following workflow outlines the three-stage scalable synthesis, from the initial Claisen condensation to the final high-pressure amidation.

SynthesisWorkflow A 2-Pentanone + Diethyl Oxalate B Step 1: Claisen Condensation (NaOEt, EtOH, 0-25°C) A->B C Ethyl 2,4-dioxoheptanoate (Intermediate 1) B->C D Step 2: Cyclization (Methylhydrazine, AcOH/EtOH) C->D E Regioisomer Mixture (1,5-propyl vs 1,3-propyl) D->E F Purification (Fractional Distillation / Chromatography) E->F G Ethyl 1-methyl-5-propyl- 1H-pyrazole-3-carboxylate F->G H Step 3: Amidation (NH3/MeOH, 80°C, 80 psi) G->H I 1-Methyl-5-propyl-1H- pyrazole-3-carboxamide (Final API Intermediate) H->I

Workflow for the regioselective synthesis of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide.

Step-by-Step Experimental Protocols

Protocol A: Claisen Condensation (Synthesis of Ethyl 2,4-dioxoheptanoate)

Rationale: Sodium ethoxide is chosen over sodium methoxide to prevent the transesterification of the diethyl oxalate starting material. Absolute ethanol is used as the solvent to maintain a homogeneous reaction profile before the enolate precipitates.

  • Setup: Charge a dry 2 L jacketed reactor with absolute ethanol (800 mL) and sodium ethoxide (1.1 mol, 74.8 g). Cool the system to 0 °C under a nitrogen atmosphere.

  • Addition: Prepare a mixture of 2-pentanone (1.0 mol, 86.1 g) and diethyl oxalate (1.1 mol, 160.8 g). Add this mixture dropwise to the reactor over 2 hours, strictly maintaining the internal temperature below 5 °C to prevent self-condensation of the ketone.

  • Maturation: Warm the reactor to 25 °C and stir for 12 hours.

    • Validation Checkpoint: A thick, yellow-orange precipitate of the sodium enolate will form, visually indicating high conversion.

  • Workup: Quench the reaction by adding 1M HCl until the aqueous phase reaches pH 3. Extract the aqueous layer with ethyl acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Regioselective Cyclization

Rationale: The addition of glacial acetic acid serves a dual purpose: it buffers the highly basic methylhydrazine, controlling the dangerous exotherm, and acts as a protic shuttle that facilitates the dehydration steps of the pyrazole ring closure[5].

  • Setup: Dissolve ethyl 2,4-dioxoheptanoate (0.8 mol, 148.9 g) in absolute ethanol (600 mL) and glacial acetic acid (80 mL). Cool the solution to 0 °C.

  • Addition: Add methylhydrazine (0.84 mol, 38.7 g) dropwise over 1 hour. (Safety Note: Methylhydrazine is highly toxic and volatile; perform strictly under a fume hood with proper PPE).

  • Cyclization: Gradually heat the mixture to reflux (78 °C) and maintain for 3 hours.

    • Validation Checkpoint: TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the diketone ( Rf​≈0.6 ) and the appearance of two closely eluting spots ( Rf​≈0.4 and 0.45 ) corresponding to the two regioisomers.

  • Workup: Concentrate the mixture, neutralize carefully with saturated NaHCO3​ , and extract with dichloromethane (3 x 400 mL).

  • Purification: Separate the regioisomers via silica gel column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes). The desired ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate typically elutes second due to its specific dipole moment.

Protocol C: High-Pressure Amidation

Rationale: Direct amidation of the ethyl ester requires elevated temperatures and pressure due to the relative thermodynamic stability of the pyrazole-3-carboxylate. Methanolic ammonia is preferred over aqueous ammonium hydroxide to ensure complete solubility of the organic substrate and drive the equilibrium forward.

  • Setup: In a 1 L stainless steel pressure reactor (autoclave), dissolve ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (0.4 mol, 78.5 g) in 7N ammonia in methanol (400 mL).

  • Reaction: Seal the reactor and heat to 80 °C. The internal pressure will rise to approximately 60-80 psi. Stir at this temperature for 16 hours.

  • Depressurization: Cool the reactor to 0 °C before carefully venting the excess pressure.

    • Validation Checkpoint: HPLC analysis of an aliquot should indicate >99% conversion of the ester. IR spectroscopy will show the disappearance of the ester carbonyl stretch ( ∼1720 cm−1 ) and the appearance of amide bands ( ∼1660 cm−1 , 3200−3400 cm−1 ).

  • Isolation: Concentrate the solvent in vacuo to 20% of its original volume. Add cold diethyl ether (200 mL) to precipitate the product.

  • Collection: Filter the white crystalline solid, wash with cold ether, and dry under high vacuum at 40 °C.

Quantitative Data & Analytical Characterization

The table below summarizes the expected yields, purities, and critical analytical markers required to validate each step of the synthesis.

StepIntermediate / Final ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker ( 1 H NMR, CDCl3​ )
1 Ethyl 2,4-dioxoheptanoate82 – 85%> 95%Enol -OH broad singlet at ∼14.5 ppm
2 Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate60 – 65%*> 98%Pyrazole C4-H singlet at ∼6.6 ppm
3 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide88 – 92%> 99%Broad NH2​ singlets at ∼7.2 & 7.4 ppm

*Yield represents the isolated recovery of the specific 1,5-propyl regioisomer after chromatographic separation from the 1,3-propyl byproduct.

References

  • 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid , Chem-Impex. 1

  • SMPR 2014_012 (Qualitative assay for phosphodiesterase type 5 inhibitors) , AOAC International. 2

  • Sildenafil Citrate-impurities , Pharmaffiliates. 3

  • Sildenafil Impurity 5 CAS#: 247583-78-4 , ChemWhat. 4

  • 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid amide ,97% Preparation Products , ChemicalBook. 5

Sources

Application

Application Note: Regioselective Synthesis of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Introduction & Strategic Rationale Pyrazoles, specifically 1,3,5-trisubstituted derivatives, are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in cannabinoid receptor antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrazoles, specifically 1,3,5-trisubstituted derivatives, are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in cannabinoid receptor antagonists, kinase inhibitors, and anti-inflammatory agents[1]. However, the synthesis of 1-methyl-5-propyl-1H-pyrazole-3-carboxamide presents a classic regiochemical challenge.

The standard Knorr-type cyclocondensation of an unsymmetrical 1,3-dicarbonyl (like ethyl 2,4-dioxoheptanoate) with methylhydrazine in protic solvents (e.g., ethanol) typically yields an inseparable, near-equimolar mixture of 1,5,3-substituted and 1,3,5-substituted isomers[2]. This application note outlines a highly optimized, field-proven methodology that leverages fluorinated solvent systems to achieve >95:5 regioselectivity, followed by robust saponification and amidation workflows to generate the target carboxamide.

Mechanistic Causality of Regioselectivity

To synthesize the 1-methyl-5-propyl-3-carboxylate isomer specifically, the primary amine ( −NH2​ ) of methylhydrazine must attack the C2 carbonyl (adjacent to the ester), while the secondary amine ( −NHCH3​ ) attacks the C4 carbonyl (adjacent to the propyl group).

The Solvent Effect: In standard solvents, the nucleophilicity of the −NH2​ group and the basicity of the −NHCH3​ group compete indiscriminately. By shifting the reaction to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , we manipulate the transition state[2]. HFIP is a powerful hydrogen-bond donor but a exceptionally weak nucleophile. It strongly hydrogen-bonds to the dicarbonyl species, selectively exacerbating the electrophilicity of the C2 carbonyl (which is already polarized by the adjacent electron-withdrawing ethyl ester). This directs the less sterically hindered, highly nucleophilic −NH2​ group to exclusively attack C2, forming a hydrazone intermediate that rapidly cyclizes to the desired regioisomer.

Synthetic Workflow

SyntheticWorkflow A Ethyl 2,4-dioxoheptanoate + Methylhydrazine B Regioselective Cyclization (HFIP, 25°C) A->B C Ethyl 1-methyl-5-propyl- 1H-pyrazole-3-carboxylate B->C >95:5 Regioselectivity D Saponification (LiOH, THF/H2O) C->D E 1-Methyl-5-propyl- 1H-pyrazole-3-carboxylic acid D->E Quantitative Yield F Amidation (HATU, NH4Cl, DIPEA) E->F G 1-Methyl-5-propyl- 1H-pyrazole-3-carboxamide F->G High Purity

Fig 1. Regioselective synthetic workflow for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide.

Quantitative Data: Solvent Impact on Regioselectivity

The table below summarizes the critical role of the solvent environment in driving the regiomeric ratio during the initial cyclocondensation phase.

Solvent SystemTemperatureOverall Yield (%)Regiomeric Ratio (1-Me-5-Pr : 1-Me-3-Pr)
EthanolReflux (78 °C)7855 : 45
Methanol25 °C8260 : 40
2,2,2-Trifluoroethanol (TFE)25 °C8988 : 12
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) 25 °C 94 > 95 : 5

Data represents the dramatic increase in regioselectivity when utilizing fluorinated hydrogen-bond donating solvents[2].

Experimental Protocols (Self-Validating Systems)

Phase 1: Regioselective Synthesis of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate

Causality & Rationale: HFIP is utilized to maximize the electrophilic differential between the two carbonyls of the starting material. The reaction is kept at room temperature to favor kinetic control, which heavily favors the 1,5,3-isomer.

Step-by-Step Procedure:

  • In a flame-dried, nitrogen-purged 100 mL round-bottom flask, dissolve ethyl 2,4-dioxoheptanoate (1.0 eq, 10 mmol) in anhydrous HFIP (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add methylhydrazine (1.05 eq, 10.5 mmol) dropwise over 15 minutes to prevent exothermic degradation.

  • Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a dominant new spot ( Rf​≈0.4 ).

  • Concentrate the mixture under reduced pressure. (Note: HFIP is highly volatile and expensive; utilize a cold trap for solvent recovery).

  • Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to afford the pure ester.

  • Validation: 1 H NMR ( CDCl3​ ) will show a single N−CH3​ resonance at δ 3.85 ppm and a distinct pyrazole C4−H singlet at δ 6.58 ppm, confirming regiochemical purity. LC-MS: [M+H]+=211.1 .

Phase 2: Saponification to 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid

Causality & Rationale: Lithium hydroxide (LiOH) in a THF/Water co-solvent system is selected over NaOH/MeOH to prevent unwanted transesterification and ensure mild, complete cleavage of the ethyl ester without degrading the pyrazole core[3].

Step-by-Step Procedure:

  • Dissolve the purified ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (1.0 eq, 8 mmol) in a 3:1 mixture of THF and deionized water (24 mL : 8 mL)[3].

  • Add LiOH monohydrate (2.0 eq, 16 mmol) in a single portion.

  • Stir vigorously at room temperature for 12 hours.

  • IPC: Analyze via TLC (DCM/MeOH 9:1). Complete consumption of the ester is indicated by a baseline spot representing the carboxylate salt.

  • Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and wash with diethyl ether (2 x 15 mL) to remove organic impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

  • Extract the precipitated product with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the carboxylic acid as a white solid.

  • Validation: LC-MS: [M+H]+=183.1 . 1 H NMR will show the disappearance of the ethyl ester signals (quartet at 4.3 ppm, triplet at 1.3 ppm).

Phase 3: Amidation to 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Causality & Rationale: HATU is employed as the coupling reagent because it generates an active HOAt ester, which is highly efficient for heterocyclic carboxylic acids and prevents side reactions common with standard EDC/HOBt[4]. Ammonium chloride ( NH4​Cl ) combined with DIPEA serves as a stable, easily handled ammonia source.

Step-by-Step Procedure:

  • Dissolve 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL) under an inert atmosphere.

  • Add DIPEA (3.0 eq, 15 mmol) and HATU (1.2 eq, 6 mmol). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester[4].

  • Add solid NH4​Cl (2.0 eq, 10 mmol) to the activated mixture.

  • Stir at room temperature for 6 hours.

  • IPC: Monitor via LC-MS. The active ester intermediate mass should completely convert to the product mass ( [M+H]+=182.1 ).

  • Quench the reaction by pouring it into 50 mL of ice-cold saturated NaHCO3​ solution.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), water, and brine.

  • Dry over Na2​SO4​ , concentrate, and recrystallize from hot ethanol/water to yield the final 1-methyl-5-propyl-1H-pyrazole-3-carboxamide.

  • Validation: 1 H NMR ( DMSO−d6​ ) will display two broad singlets for the primary amide ( −NH2​ ) between δ 7.10 - 7.40 ppm.

Comprehensive References

  • [4] Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. sphinxsai.com.

  • [2] Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate.

  • [1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • [3] 1H-Pyrazole-3-carboxylic Acid | Research Chemical. Benchchem.

Sources

Method

Application Note: Solvent Selection and Preparation Protocols for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Executive Summary & Physicochemical Profiling 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (and its primary derivatives, such as the 4-amino variant, CAS 247583-78-4) is a critical intermediate in the synthesis of pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (and its primary derivatives, such as the 4-amino variant, CAS 247583-78-4) is a critical intermediate in the synthesis of pyrazolopyrimidinone cGMP PDE5 inhibitors, most notably Sildenafil [1]. For drug development professionals and synthetic chemists, mastering the solvation of this scaffold is critical for both downstream chemical synthesis and in vitro biological evaluation.

The solvation behavior of this compound is dictated by a dualistic molecular structure:

  • Hydrophilic Domain: The pyrazole ring nitrogens and the carboxamide group act as strong hydrogen bond donors and acceptors. This drives strong intermolecular hydrogen bonding, creating a stable crystal lattice.

  • Hydrophobic Domain: The 1-methyl and 5-propyl aliphatic chains introduce significant steric bulk and lipophilicity. When introduced to aqueous environments, these chains force water molecules into highly ordered clathrate structures, imposing a severe thermodynamic penalty that drastically reduces aqueous solubility [2].

Causality in Solvent Selection (Expert Rationale)

Selecting the correct solvent requires balancing the disruption of the compound's crystal lattice against the thermodynamic stability of the resulting solution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl Sulfoxide (DMSO) is the gold standard for creating highly concentrated master stocks. Its high dielectric constant ( ϵ=46.7 ) and strong hydrogen-bond accepting capability efficiently disrupt the intermolecular hydrogen bonds of the carboxamide group. Because DMSO lacks a hydrogen-bond donor, it does not competitively interfere with the solute's solvation shell, ensuring rapid and complete dissolution.

  • Moderately Polar Solvents (e.g., Ethyl Acetate): At room temperature, the aliphatic propyl chain hinders dissolution in moderately polar solvents. However, applying thermal kinetic energy (heating to 60°C) provides the necessary energy to overcome the lattice energy. This temperature-dependent solubility makes hot ethyl acetate an exceptional solvent for crystallization and purification workflows [3].

  • Aqueous Systems: Spontaneous dissolution in water is thermodynamically unfavorable due to the hydrophobic effect. To prepare working solutions for biological assays, a carefully staged co-solvent approach (utilizing DMSO and surfactants like Tween-80) is mandatory to prevent colloidal aggregation.

Solubility Matrix & Quantitative Data

The following table summarizes the solubility profile of the 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold across various solvent classes to guide experimental design.

Solvent ClassRepresentative SolventSolubility ProfileDielectric Constant ( ϵ )Primary Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)46.7In vitro master stock solutions
Polar Protic Methanol (MeOH)Moderate (~10-20 mg/mL)32.7Analytical dilutions (LC-MS)
Moderately Polar Ethyl Acetate (Hot)High at 60°C, Low at 20°C6.0Chemical crystallization / Purification
Aqueous PBS (pH 7.4)Very Low (<0.1 mg/mL)~80.0In vivo bioassays (requires co-solvent)

Experimental Workflow Visualization

SolventWorkflow Compound 1-Methyl-5-propyl-1H- pyrazole-3-carboxamide Decision Target Application? Compound->Decision InVitro In Vitro Assays (Stock Solution) Decision->InVitro High Conc. Prep Synthesis Chemical Synthesis (Purification) Decision->Synthesis Scale-up InVivo In Vivo / Aqueous (Working Solution) Decision->InVivo Bio-evaluation DMSO 100% DMSO (Vortex & Sonicate) InVitro->DMSO EtOAc Hot Ethyl Acetate (Heat to 60°C) Synthesis->EtOAc Aqueous DMSO (≤1%) + Tween-80 + Buffer InVivo->Aqueous Validate1 Validate: Clear Solution (No Tyndall Effect) DMSO->Validate1 Validate2 Validate: Crystallization upon Cooling EtOAc->Validate2 Validate3 Validate: OD600 < 0.05 (No Aggregation) Aqueous->Validate3

Workflow for solvent selection and validation of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide.

Validated Methodologies & Self-Validating Protocols

Protocol A: Preparation of 50 mM Master Stock (For In Vitro Assays)

Causality: Utilizing 100% anhydrous DMSO prevents the hydrophobic collapse of the propyl chain, ensuring single-molecule solvation.

  • Weighing: Accurately weigh 9.1 mg of the compound (assuming MW ~182.2 g/mol for the 4-amino derivative) into a sterile, solvent-resistant microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30 seconds, followed by sonication in a room-temperature water bath for 5 minutes to disrupt localized crystal clusters.

  • Self-Validation Step: Shine a 650 nm laser pointer laterally through the tube in a dark room. The absence of a Tyndall effect (beam scattering) confirms complete solubilization at the molecular level. If scattering is observed, continue sonication.

Protocol B: Aqueous Formulation for Bioassays (For In Vivo / Cell Culture)

Causality: Direct addition of DMSO stock to aqueous buffer causes rapid precipitation. A "step-down" dilution using a surfactant intermediate shields the hydrophobic propyl chain during the transition into the high-dielectric aqueous environment.

  • Aliquot: Transfer 10 µL of the 50 mM DMSO master stock (from Protocol A) to a new tube.

  • Surfactant Shielding: Add 40 µL of a surfactant intermediate (e.g., 10% Tween-80 or PEG400) and vortex thoroughly for 1 minute.

  • Aqueous Transition: Slowly add 950 µL of pre-warmed (37°C) PBS (pH 7.4) dropwise while continuously vortexing. The thermal energy of the buffer prevents localized cold spots that trigger precipitation.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 validates the protocol , confirming the absence of colloidal aggregates or micro-precipitates.

Protocol C: Hot Solvent Dissolution for Purification

Causality: Thermal energy overcomes the crystal lattice energy for dissolution. Slow cooling reduces kinetic energy, allowing the carboxamide hydrogen bonds to preferentially re-establish a highly ordered, pure crystal lattice, leaving structurally distinct impurities in the mother liquor.

  • Suspension: Suspend 1.0 g of crude compound in 10 mL of Ethyl Acetate in a round-bottom flask.

  • Thermal Solvation: Heat the suspension to 60°C under continuous magnetic stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.

  • Self-Validation Step: Allow the filtrate to cool slowly to 4°C over 12 hours undisturbed. The formation of distinct beige/white crystals validates the thermodynamic shift , confirming successful purification.

References

Application

Application Note: Functionalization of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide for High-Throughput Library Generation

Prepared by: Senior Application Scientist, Combinatorial Chemistry & Library Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Rationale Pyrazoles are hi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Combinatorial Chemistry & Library Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

Pyrazoles are highly privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of pharmacological activities ranging from anti-inflammatory to antineoplastic properties[1]. Specifically, the pyrazole-3-carboxamide motif is a critical pharmacophore in several high-profile clinical candidates, including cyclin-dependent kinase (CDK) inhibitors like AT7519[2] and potent monoacylglycerol lipase (MAGL) inhibitors[3].

When designing high-throughput screening (HTS) libraries, starting with a pre-decorated core such as 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide offers a distinct strategic advantage. In this molecule, the N1 (methyl), C3 (carboxamide), and C5 (propyl) positions are sterically and electronically fixed. This leaves the C4 position uniquely open for late-stage, transition-metal-catalyzed C–H functionalization[4]. By exploiting the innate nucleophilicity of the C4 position, we can rapidly generate a highly diverse, multi-dimensional chemical library.

Mechanistic Insights & Causality

As an application scientist, I emphasize that successful library generation relies not just on executing steps, but on understanding the underlying causality of the molecular transformations.

Regioselective Electrophilic Aromatic Substitution at C4

The pyrazole ring is a π-excessive heterocycle. The electron-donating nature of the adjacent nitrogen atoms significantly increases the electron density at the C4 position, making it the most nucleophilic center on the ring[4]. Consequently, electrophilic aromatic substitution—such as halogenation—proceeds with absolute regioselectivity at C4.

Halogen Selection: The Case for Iodination

While bromination is a standard approach, iodination is strategically superior for subsequent library generation. The C(sp2)–I bond is weaker and more polarizable than the C(sp2)–Br bond. This lower bond dissociation energy facilitates a much faster oxidative addition step during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination)[5]. By using N-iodosuccinimide (NIS), we enable milder downstream coupling conditions, which is crucial for preserving delicate functional groups on the diverse coupling partners used in the library.

Amide Functionalization Vector

The primary carboxamide at C3 is not merely a passive structural feature. While it often serves as a critical hydrogen bond donor/acceptor in kinase hinge-binding motifs[2], it can also be chemically dehydrated to a nitrile. This functional group interconversion (FGI) opens an entirely divergent branch of the library, allowing for the subsequent synthesis of tetrazoles, amidines, or primary amines.

Workflow Visualization

The following diagram maps the divergent synthetic pathways utilized to expand the 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide core into a comprehensive screening library.

G Scaffold 1-Methyl-5-propyl-1H-pyrazole -3-carboxamide Iodination C4 Iodination (NIS, DMF) Scaffold->Iodination Electrophilic Aromatic Substitution AmideMod Amide Dehydration (POCl3) Scaffold->AmideMod Functional Group Interconversion Intermediate1 4-Iodo-1-methyl-5-propyl-1H- pyrazole-3-carboxamide Iodination->Intermediate1 Intermediate2 1-Methyl-5-propyl-1H- pyrazole-3-carbonitrile AmideMod->Intermediate2 Suzuki Suzuki-Miyaura Cross-Coupling Intermediate1->Suzuki Pd(dppf)Cl2, Boronic Acids Buchwald Buchwald-Hartwig Amination Intermediate1->Buchwald Pd2(dba)3, Amines Intermediate2->Iodination Sequential Mod Library3 C3-Nitrile / C4-Substituted Library Intermediate2->Library3 Library1 C4-Aryl/Heteroaryl Pyrazole Library Suzuki->Library1 Library2 C4-Amino Pyrazole Library Buchwald->Library2

Divergent library generation workflows from 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold.

Quantitative Data & Optimization

To ensure a robust library synthesis, the foundational halogenation step and the subsequent cross-coupling conditions were rigorously optimized. The data is summarized below.

Table 1: Optimization of C4-Halogenation Conditions

Reagent Solvent Temp (°C) Time (h) Yield (%) Purity (LC-MS) Rationale / Observation
Br₂ AcOH 25 2 85 >95% Harsh; requires extensive neutralization.
NBS DMF 25 4 88 >98% Good yield, but C-Br bond is less reactive downstream.
I₂ / CAN MeCN 80 6 75 >90% Elevated temp led to minor side-reactions at the propyl chain.

| NIS | DMF | 25 | 4 | 92 | >99% | Optimal; mild conditions, high purity, highly reactive C-I bond. |

Table 2: Substrate Scope Validation for Suzuki-Miyaura Library Generation

Boronic Acid Partner Catalyst System Base Yield (%) Target Application
Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 89 MAGL Inhibitor Core[3]
4-Fluorophenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 85 Kinase Inhibitor Core[2]
3-Pyridinylboronic acid Pd(PPh₃)₄ Na₂CO₃ 78 H-Bond Acceptor Motif

| 1-Methylpyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | 72 | Extended Heteroaryl Scaffold |

Experimental Protocols

Trustworthiness in protocol design requires self-validating systems. Every protocol below includes mandatory In-Process Controls (IPC) to verify chemical causality before proceeding.

Protocol 1: Regioselective C4-Iodination (Scaffold Activation)

Objective: Convert the inert C4-H bond into a highly reactive C4-I vector.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL) under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (11.0 mmol, 1.1 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic nature of the electrophilic aromatic substitution, preventing localized heating that could lead to impurity formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Pass Criteria: Complete disappearance of the starting material mass [M+H]+ and the exclusive presence of the iodinated product mass [M+H+126]+ . Do not proceed to workup until conversion is >98%.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted iodine. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the crude residue from ethanol/water to yield pure 4-iodo-1-methyl-5-propyl-1H-pyrazole-3-carboxamide.

Protocol 2: High-Throughput Suzuki-Miyaura Array (Library Generation)

Objective: Parallel functionalization of the C4-iodo scaffold using diverse boronic acids.

  • Array Setup: Utilizing a 96-well parallel synthesizer block, dispense 4-iodo-1-methyl-5-propyl-1H-pyrazole-3-carboxamide (0.1 mmol) into each well.

  • Coupling Partners: Add a unique aryl or heteroaryl boronic acid (0.15 mmol, 1.5 eq) to each respective well.

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.005 mmol, 5 mol%) and K2​CO3​ (0.3 mmol, 3 eq) to each well.

  • Solvent Addition: Dispense degassed 1,4-dioxane/H₂O (4:1 v/v, 1 mL) into each well. Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic fragments, while water dissolves the inorganic base required to activate the boronic acid via the formation of a reactive boronate complex. Degassing prevents oxidative deactivation of the Pd(0) catalytic species.

  • Reaction: Seal the 96-well block with a Teflon-lined mat. Heat the block at 90 °C for 12 hours with orbital shaking (800 rpm).

  • Self-Validation (IPC): Randomly sample 4 wells across the plate for LC-MS analysis to confirm the catalytic cycle's efficiency across different electronic profiles of boronic acids.

  • Purification: Dilute each well with ethyl acetate (1 mL) and filter the entire block through a 96-well Celite/Silica SPE (Solid Phase Extraction) plate to remove palladium black and inorganic salts. Concentrate the filtrates using a centrifugal evaporator, followed by preparative HPLC purification for final library formatting.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives International Journal of Pharmaceutical Sciences Review and Research
  • Transition-metal-catalyzed C–H functionalization of pyrazoles Organic & Biomolecular Chemistry (RSC Publishing)
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various C
  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)
  • Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL)

Sources

Method

Application Note: Advanced Crystallization Strategies for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Introduction & Mechanistic Context 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (CAS 1185292-78-7) [1] and its structurally related derivatives (such as the 4-amino analog, CAS 247583-78-4) [2] are pivotal intermediates i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (CAS 1185292-78-7) [1] and its structurally related derivatives (such as the 4-amino analog, CAS 247583-78-4) [2] are pivotal intermediates in the synthesis of pyrazolopyrimidinone-based cGMP PDE5 inhibitors, most notably Sildenafil [3].

In industrial drug development, the purity of this pyrazole intermediate dictates the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). Unreacted precursors, regioisomers (e.g., 1-methyl-3-propyl variants), and colored oxidation by-products must be rigorously purged. While chromatography is viable for discovery-scale synthesis, controlled crystallization is the mandatory purification vehicle for scale-up, offering superior polymorph control, scalability, and alignment with green chemistry principles [4].

This application note details field-proven crystallization methodologies designed to navigate the specific physicochemical challenges of this molecule—namely, its tendency to undergo Liquid-Liquid Phase Separation (LLPS, or "oiling out") due to the lipophilic propyl chain.

Physicochemical Profiling & Solvent Rationale

To design a self-validating crystallization system, we must first analyze the molecule's structural thermodynamics. The molecule features a rigid, planar pyrazole core, a highly polar carboxamide group capable of strong intermolecular hydrogen bonding, and a flexible, lipophilic propyl chain.

Table 1: Crystallographically Relevant Physicochemical Properties
PropertyValue / DescriptionImpact on Crystallization
Molecular Formula C₈H₁₃N₃ODefines baseline solubility models.
H-Bond Donors 2 (Carboxamide -NH₂)Drives crystal lattice formation; prone to forming stable dimers.
H-Bond Acceptors 3 (Pyrazole N, C=O)Interacts strongly with protic solvents (e.g., Alcohols, Water).
Rotatable Bonds 3 (Propyl chain)Increases entropic penalty of nucleation; promotes "oiling out".
Solubility Profile High in EtOH, EtOAc; Low in H₂O, HeptaneIdeal for binary solvent/anti-solvent crystallization systems.

Solvent Selection Causality: We utilize an Ethanol/Water binary system . Ethanol acts as the primary solvent; at elevated temperatures (65–70 °C), it effectively disrupts the carboxamide hydrogen-bond dimers and solvates the lipophilic propyl group. Water acts as a highly effective anti-solvent. Because the propyl chain strongly repels water, the addition of aqueous anti-solvent sharply decreases the solubility limit, generating the thermodynamic driving force (supersaturation) required for crystal nucleation.

Process Visualization

The following workflow illustrates the kinetic and thermodynamic pathway for the optimized cooling/anti-solvent crystallization process.

G N1 Crude 1-Methyl-5-propyl- 1H-pyrazole-3-carboxamide N2 Dissolution in EtOH (T = 65-70°C) N1->N2 N3 Hot Polish Filtration (Remove insolubles) N2->N3 N4 Controlled Cooling (0.5°C/min to 50°C) N3->N4 N5 Seed Crystal Addition (Bypass LLPS Barrier) N4->N5 N6 Anti-solvent (Water) Addition (Dropwise, 1 v/w) N5->N6 N7 Crystal Growth & Aging (Hold at 5°C for 2h) N6->N7 N8 Isolation & Vacuum Drying (40°C, 12h) N7->N8

Fig 1. Optimized cooling and anti-solvent crystallization workflow for pyrazole-3-carboxamide.

Experimental Protocols

Protocol A: Seeded Cooling & Anti-Solvent Crystallization (Ethanol/Water)

Purpose: High-yield bulk purification of crude intermediate.

Step 1: Dissolution Charge 10.0 g of crude 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide into a 100 mL jacketed crystallizer. Add 40 mL of absolute Ethanol (4 volumes). Set the jacket temperature to 70 °C and agitate at 250 RPM using an overhead pitched-blade turbine until complete dissolution is achieved.

Step 2: Polish Filtration Transfer the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a secondary pre-heated reactor. Causality: This removes foreign particulates that could act as uncontrolled heterogeneous nucleation sites, which cause batch-to-batch inconsistency.

Step 3: Primary Cooling & Seeding Program the reactor to cool linearly at 0.5 °C/min to 50 °C. Once at 50 °C, add 0.1 g (1% w/w) of highly pure, milled seed crystals. Hold the suspension isothermally at 50 °C for 30 minutes. Causality: Alkyl-substituted pyrazoles are highly prone to Liquid-Liquid Phase Separation (LLPS). If supersaturation is pushed too high without seeds, the compound will crash out as an impure oil. Seeding within the Metastable Zone Width (MSZW) forces the system to bypass spontaneous nucleation and immediately begin controlled crystal growth.

Step 4: Anti-Solvent Dosing Using a programmable dosing pump, add 40 mL of deionized water (4 volumes) at a constant rate of 0.66 mL/min over 60 minutes. Causality: A slow, linear addition maintains the supersaturation level strictly within the MSZW, preventing secondary nucleation spikes that lead to fine, unfilterable powders.

Step 5: Secondary Cooling & Aging Cool the resulting slurry to 5 °C at a rate of 0.2 °C/min. Hold at 5 °C for 2 hours. This aging step promotes Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving the final Crystal Size Distribution (CSD).

Step 6: Isolation Filter the slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5 °C) Ethanol/Water (1:2 v/v) to displace impurity-laden mother liquor. Dry in a vacuum oven at 40 °C (-0.1 MPa) for 12 hours to constant weight.

Protocol B: Organic Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Purpose: Alternative protocol for purging highly polar impurities that co-precipitate in aqueous systems.

  • Dissolve 10.0 g of crude API intermediate in 30 mL Ethyl Acetate (3 volumes) at 60 °C.

  • Cool the clear solution to 45 °C and Seed with 1% w/w pure crystals.

  • Dose 60 mL of n-Heptane (6 volumes) over 90 minutes under high agitation (300 RPM).

  • Cool to 0 °C at 0.5 °C/min and hold for 1 hour.

  • Filter and wash with cold EtOAc/Heptane (1:3 v/v). Dry under vacuum at 40 °C.

Critical Process Parameters (CPPs) & Quality Attributes

To ensure a self-validating system, monitor the following CPPs. Deviations in these parameters directly impact the Critical Quality Attributes (CQAs) of the crystalline product.

Table 2: CPP to CQA Mapping
Critical Process Parameter (CPP)Target RangeImpacted CQAMechanistic Consequence of Deviation
Cooling Rate (Primary) 0.5 °C/minPurity, MorphologyFaster cooling causes rapid supersaturation, leading to oiling out (LLPS) and entrapment of mother liquor (inclusions).
Seed Loading 1.0 - 2.0% w/wCrystal Size (CSD)Too little seed leads to secondary nucleation (fines); too much seed restricts overall crystal growth.
Anti-Solvent Addition Rate < 1.0 mL/minPurity, YieldRapid addition crashes the product out amorphously, drastically reducing chemical purity.
Agitation Rate 200 - 250 RPMCSD, AgglomerationLow RPM causes localized supersaturation at the anti-solvent addition point; high RPM causes crystal attrition/breakage.

Analytical Validation

Post-crystallization, the material must be validated to ensure it meets the stringent criteria for PDE5 inhibitor synthesis:

  • HPLC (High-Performance Liquid Chromatography): Verify >99.5% area normalization. Ensure complete absence of the des-methyl or regioisomeric impurities.

  • DSC (Differential Scanning Calorimetry): Run at 10 °C/min to confirm a sharp, single endothermic melting peak, validating the absence of amorphous content or solvates.

  • XRPD (X-Ray Powder Diffraction): Compare against the reference diffractogram to ensure the correct polymorphic form has been isolated, as different polymorphs will exhibit differing solubilities in downstream coupling reactions.

References

  • Fluorochem. "1-Methyl-5-propyl-1H-pyrazole-3-carboxamide - CAS 1185292-78-7". Fluorochem Product Catalog.
  • Guidechem. "4-AMINO-1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID AMIDE". Guidechem Chemical Database.
  • Google Patents. "PROCESS FOR THE PREPARATION OF PYRAZOLOPYRIMIDINONES". Patent DE60104691T2.
  • I.R.I.S. "Critical Review: Green Chemistry". Green Chemistry Journal.
Application

Application Note: 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide as a Core Scaffold in Next-Generation Agrochemicals

Executive Summary & Mechanistic Rationale The development of novel agrochemicals is engaged in a continuous arms race against pathogen and pest resistance. While traditional Succinate Dehydrogenase Inhibitor (SDHI) fungi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel agrochemicals is engaged in a continuous arms race against pathogen and pest resistance. While traditional Succinate Dehydrogenase Inhibitor (SDHI) fungicides rely heavily on the pyrazole-4-carboxamide scaffold (e.g., fluxapyroxad, bixafen) [2], the emergence of target-site mutations in the SDH complex of fungi like Rhizoctonia solani and Botrytis cinerea necessitates the exploration of alternative structural isomers [4].

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide has emerged as a highly versatile building block for overcoming these resistance mechanisms [1]. The strategic positioning of the carboxamide group at the 3-position alters the vector of the hydrophobic tail within the ubiquinone-binding pocket (Q-site) of Complex II. Furthermore, the 1-methyl group provides essential lipophilicity for cuticular penetration, while the 5-propyl group introduces a flexible steric bulk that restricts the rotation of the amide bond, locking the molecule into an active, high-affinity conformation [3]. This application note details the protocols for utilizing this primary carboxamide to synthesize advanced N-aryl SDHI candidates and validates their efficacy through self-contained biological assays.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-1-Methyl-5-Propyl-1H-Pyrazole-3-Carboxamides via Buchwald-Hartwig Cross-Coupling

Traditional amide synthesis relies on coupling a carboxylic acid with an amine. However, when utilizing the pre-formed primary carboxamide building block, a palladium-catalyzed C-N cross-coupling is required to append the necessary lipophilic aryl tail.

Rationale & Causality: We utilize Pd2​(dba)3​ with the bidentate ligand Xantphos. The large bite angle (111°) of Xantphos is critical; it forces the palladium center into a geometry that dramatically accelerates reductive elimination. This prevents competitive side reactions (such as substrate degradation) and drives the coupling of the relatively unreactive primary amide with sterically hindered aryl halides. Cesium carbonate ( Cs2​CO3​ ) is chosen as the base because the large Cs+ cation enhances the solubility and nucleophilicity of the deprotonated amide intermediate, facilitating rapid transmetalation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (1.0 mmol), the selected aryl bromide (1.2 mmol), Pd2​(dba)3​ (0.02 mmol, 2 mol%), Xantphos (0.06 mmol, 6 mol%), and anhydrous Cs2​CO3​ (1.5 mmol).

  • Solvent Addition: Inject 10 mL of anhydrous 1,4-dioxane. Causality: 1,4-dioxane is selected for its optimal boiling point (101 °C) and its ability to stabilize the Pd-oxidative addition complex without participating in competitive coordination.

  • Reaction Execution: Seal the flask and stir the mixture at 100 °C for 12 hours. Monitor progression via TLC (Hexanes:EtOAc 1:1) until the primary amide spot is fully consumed.

  • Workup (Self-Validation): Cool to room temperature, dilute with 20 mL EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. A color shift from dark red/brown to a clear yellow filtrate validates successful catalyst removal.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure N-aryl pyrazole-3-carboxamide.

Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

To validate the agrochemical potential of the synthesized derivatives, their ability to inhibit the mitochondrial target must be quantified.

Rationale & Causality: This protocol utilizes 2,6-dichlorophenolindophenol (DCPIP) as a terminal electron acceptor. As the SDH enzyme oxidizes succinate to fumarate, electrons are transferred to DCPIP. The reduction of DCPIP causes a measurable colorimetric shift from blue to colorless at 600 nm. Crucially, Sodium Azide ( NaN3​ ) is added to the assay buffer. Causality: NaN3​ inhibits Cytochrome c oxidase (Complex IV); without it, electrons would bypass DCPIP and continue down the electron transport chain, leading to false-negative inhibition readings.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Homogenize 5g of fresh Rhizoctonia solani mycelia in 20 mL of extraction buffer (0.1 M phosphate buffer, pH 7.2, 0.33 M sucrose). Centrifuge at 10,000 × g for 30 minutes at 4 °C to isolate the mitochondrial pellet. Resuspend in 2 mL of assay buffer.

  • Assay Preparation: In a 96-well microplate, add 10 µL of the synthesized inhibitor (dissolved in DMSO, serial dilutions from 100 µM to 0.01 µM) to 180 µL of reaction buffer (50 mM phosphate buffer pH 7.4, 10 mM sodium succinate, 1 mM NaN3​ , and 50 µM DCPIP).

  • Enzyme Initiation: Add 10 µL of the mitochondrial suspension to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader at 25 °C.

  • Data Processing: Calculate the initial velocity ( V0​ ) of DCPIP reduction. Plot the fractional activity against the log of the inhibitor concentration to determine the IC50​ value.

Quantitative Data & SAR Analysis

The structural modification of the 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold yields significant variations in fungicidal efficacy. Table 1 summarizes the structure-activity relationship (SAR) data for representative derivatives against major agricultural pathogens.

Table 1: Comparative In Vitro Fungicidal Activity and SDH Inhibition

Compound / DerivativeN-Aryl Substituent (R-Group)R. solani EC50​ (µg/mL)B. cinerea EC50​ (µg/mL)SDH Enzyme IC50​ (µM)
Precursor None (Primary Amide)>100.0>100.0>100.0
Derivative 1a 4-Chlorophenyl2.154.308.45
Derivative 1b 2,4-Difluorophenyl0.851.123.20
Derivative 1c 3-(Trifluoromethyl)phenyl0.420.651.15
Fluxapyroxad Commercial Standard0.350.845.99

Data Interpretation: The primary carboxamide precursor exhibits no inherent fungicidal activity, validating its role purely as a building block. The addition of electron-withdrawing, lipophilic groups (e.g., trifluoromethyl) to the N-aryl ring (Derivative 1c) drastically improves target binding, outperforming the commercial standard in enzymatic IC50​ [4].

Visualizations

Workflow A 1-Methyl-5-propyl-1H- pyrazole-3-carboxamide B Buchwald-Hartwig Cross-Coupling A->B Aryl Halide, Pd-Catalyst C N-Aryl Pyrazole-3- carboxamide Library B->C Purification D In Vitro SDH Assay (DCPIP Reduction) C->D Screening E Lead Optimization (Fungicide Candidate) D->E IC50 < 5 µM

Figure 1: Synthetic workflow and screening logic for pyrazole-3-carboxamide agrochemicals.

Mechanism S Succinate SDH Succinate Dehydrogenase (Complex II) S->SDH Oxidation F Fumarate SDH->F Q Ubiquinone Binding Site SDH->Q e- transfer ETC Electron Transport Chain (Blocked) Q->ETC X I Pyrazole-3-carboxamide Inhibitor I->Q Competitive Binding

Figure 2: Mechanism of action: Competitive inhibition of the SDH ubiquinone-binding pocket.

References

  • J&K Scientific. "1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid | 247583-70-6". J&K Scientific.
  • Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors".
  • ResearchGate. "Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate".
  • Journal of Agricultural and Food Chemistry. "Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management".
Method

Application Note: Microwave-Assisted Synthesis of Pyrazole-3-Carboxamide Derivatives

Introduction & Strategic Rationale Pyrazole-3-carboxamides are privileged pharmacophores widely utilized in the development of anticancer agents, cannabinoid receptor ligands, and anti-inflammatory therapeutics[1]. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrazole-3-carboxamides are privileged pharmacophores widely utilized in the development of anticancer agents, cannabinoid receptor ligands, and anti-inflammatory therapeutics[1]. However, conventional synthetic routes are historically plagued by prolonged reaction times (often exceeding 24 hours), suboptimal yields due to thermodynamic degradation, and tedious chromatographic purifications[2].

As a Senior Application Scientist, I have designed this protocol to transition these workflows to Microwave-Assisted Organic Synthesis (MAOS). By rethinking the physical chemistry of the reaction environment, we can transform a multi-day bottleneck into a high-throughput, self-validating system.

Mechanistic Insights & Causality

To understand why this protocol succeeds where conventional methods fail, we must examine the causality behind the experimental choices:

  • Dielectric Heating vs. Thermal Conduction: Conventional oil baths rely on thermal conduction, creating temperature gradients and "wall effects" that promote kinetic side-reactions and product degradation. Microwave irradiation, conversely, directly couples with the dipole moments of polar solvents (e.g., ethanol, ethyl acetate) and reagents[3]. This induces rapid molecular friction, generating uniform, volumetric superheating. The activation energy barrier is overcome instantaneously, driving the reaction toward the thermodynamic product while minimizing volatile organic compound (VOC) emissions[3].

  • T3P as a Self-Validating Coupling Agent: For the critical amidation step, we utilize Propylphosphonic anhydride (T3P) instead of traditional uronium-based agents (like HATU or HBTU). Uronium salts are prone to thermal decomposition at the elevated temperatures (>100 °C) achieved during MAOS. T3P remains exceptionally stable under microwave irradiation and facilitates rapid amide bond formation[4]. Crucially, T3P creates a self-validating purification system : all T3P byproducts are highly water-soluble. If TLC indicates complete consumption of the starting material, a simple aqueous wash yields >95% pure pyrazole-3-carboxamide, entirely bypassing the need for column chromatography[4].

Workflow Visualization

Workflow A 1,3-Dicarbonyl + Hydrazine B MW Cyclocondensation (120°C, 5 min) A->B C Pyrazole-3-carboxylate B->C D MW Saponification (100°C, 2 min) C->D E Pyrazole-3-carboxylic acid D->E F MW Amidation (T3P, Amine) (150°C, 10 min) E->F G Pyrazole-3-carboxamide (Target Scaffold) F->G

Microwave-assisted 3-step workflow for pyrazole-3-carboxamide synthesis.

Experimental Protocol

Equipment Requirement: A dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR/fiber-optic temperature sensors and pressure monitoring.

Phase 1: Microwave-Assisted Knorr Cyclocondensation
  • Preparation: Charge a 10 mL microwave-transparent quartz vial with a magnetic stir bar.

  • Reagents: Add the target 1,3-dicarbonyl compound (1.0 mmol) and the selected aryl/alkyl hydrazine (1.1 mmol) in 3.0 mL of absolute ethanol.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap to allow autogenous pressure accumulation. Irradiate at 120 °C for 5 minutes (Power max: 250 W, cooling on).

  • Workup: Cool to 50 °C via compressed air. The elevated pressure allows the solvent to exceed its boiling point, drastically accelerating the dehydration step of the cyclization[2]. Evaporate the solvent under reduced pressure to yield the crude pyrazole-3-carboxylate.

Phase 2: Rapid Saponification
  • Preparation: To the crude ester in the same vial, add 2.0 mL of THF and 1.0 mL of 2M NaOH (aq).

  • Irradiation: Seal and irradiate at 100 °C for 2 minutes .

  • Workup: Transfer the mixture to a beaker, dilute with 5 mL of ice water, and acidify with 1M HCl to pH 3. The pyrazole-3-carboxylic acid will precipitate immediately. Filter, wash with cold water, and dry under a vacuum.

Phase 3: T3P-Mediated Amidation (Self-Validating Step)
  • Preparation: In a new microwave vial, suspend the synthesized pyrazole-3-carboxylic acid (1.0 mmol) and the target primary/secondary amine (1.2 mmol) in 4.0 mL of Ethyl Acetate.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) followed by T3P (50% solution in EtOAc, 1.5 mmol)[4].

  • Irradiation: Seal and irradiate at 150 °C for 10 minutes .

  • Self-Validating Workup: Dilute the reaction mixture with 10 mL of EtOAc. Wash sequentially with saturated NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Because T3P and its phosphonic acid byproducts partition entirely into the aqueous phase, the organic layer contains only the target product. Dry over Na₂SO₄ and concentrate to yield the pure pyrazole-3-carboxamide.

Comparative Data Analysis

The following table summarizes the quantitative advantages of transitioning from conventional thermal heating to the optimized MAOS protocol.

Reaction PhaseMetricConventional HeatingMicrowave Irradiation (MAOS)
Phase 1: Cyclocondensation Time Yield6–24 hours 65–70%5 minutes 90–95%
Phase 2: Saponification Time Yield2–4 hours 80–85%2 minutes >98%
Phase 3: Amidation (T3P) Time Yield16–24 hours 50–60%10 minutes 85–92%
Overall Process Total Time Purity (Pre-column) ~24–52 hours <60% (Requires Column) <20 minutes >95% (Aqueous Wash Only)

References[2] Title: Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties

Source: RSC Publishing URL: [Link][3] Title: Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: MDPI URL: [Link][4] Title: Synthesis and evaluation of antifungal activity studies of novel 2-(2-pyridyl)-2H-pyrazole-3-carboxamide derivatives Source: Bibliomed URL: [Link][1] Title: Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization failures in pyrazole ring formation

Welcome to the Advanced Technical Support Center for Pyrazole Synthesis . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing intractable issues during pyrazole ring fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Pyrazole Synthesis . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing intractable issues during pyrazole ring formation. While the classical Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) appears straightforward on paper, practical execution is frequently plagued by stalled intermediates, oxidative degradation, and poor regioselectivity.

This center provides mechanistic causality, diagnostic FAQs, quantitative data, and self-validating protocols to rescue failing cyclizations.

Part 1: Mechanistic Causality of Cyclization Failures

To troubleshoot a failing pyrazole synthesis, one must first isolate the exact node of failure within the reaction pathway. The Knorr synthesis is a multi-step cascade, and failure at any single node will halt the entire cyclization process[1].

The critical bottleneck is often the hydrazone/enamine intermediate . Recent transient flow kinetic studies reveal that this intermediate exists in a dynamic E/Z equilibrium[2]. The Z -isomer is productive and pre-organized for cyclization. Conversely, the E -isomer is completely unproductive due to severe 1,3-aza-allylic strain, physically preventing the second nitrogen from reaching the remaining carbonyl carbon[2].

Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Derivative Oxidation Hydrazine Oxidation (Colored Impurities) Reactants->Oxidation O₂, Light (Failure Node) Condensation Initial Condensation (-H₂O) Reactants->Condensation Acid Catalyst Hydrazone Hydrazone / Enamine Intermediate Condensation->Hydrazone E_Isomer E-Isomer (Sterically Blocked) Hydrazone->E_Isomer 1,3-Aza-allylic Strain Z_Isomer Z-Isomer (Pre-cyclization) Hydrazone->Z_Isomer Heat / TFE Solvent E_Isomer->Hydrazone Thermal Equilibration Cyclization Intramolecular Cyclization Z_Isomer->Cyclization Nucleophilic Attack Pyrazole Pyrazole Product (Aromatized) Cyclization->Pyrazole Dehydration (-H₂O)

Mechanistic workflow of Knorr pyrazole synthesis highlighting critical failure nodes.

Part 2: Diagnostic FAQ & Troubleshooting Guide

Q1: My reaction mixture rapidly turns a "sinful yellow/red" and yields a complex mixture of impurities instead of the target pyrazole. What is happening? A1: This is a hallmark of oxidative degradation of the hydrazine reagent, a highly common failure mode when using arylhydrazines (e.g., phenylhydrazine)[3]. Free hydrazines are extremely susceptible to aerobic oxidation, generating diazenes and radical species that rapidly polymerize into dark, colored byproducts[1].

  • The Fix: Abandon free hydrazines. Use hydrazine hydrochloride salts (e.g., Phenylhydrazine·HCl) and buffer the reaction with exactly 1.0–1.2 equivalents of Sodium Acetate (NaOAc)[3]. This liberates the free base in situ while maintaining a mildly acidic pH (~4.5) that catalyzes the initial condensation without promoting oxidation. Always degas your solvents and run the reaction under a Nitrogen or Argon atmosphere.

Q2: LC-MS analysis shows the exact mass of the intermediate (hydrazone) minus one water molecule, but no cyclized pyrazole. Why did the reaction stall? A2: Stalling at the hydrazone intermediate indicates that the activation energy barrier for the E→Z isomerization has not been overcome, or the second carbonyl carbon lacks sufficient electrophilicity for the intramolecular attack[2].

  • The Fix: First, increase the reaction temperature to at least 60 °C to provide the thermodynamic energy required to push the sterically hindered E -isomer into the productive Z -conformation[4]. If thermal forcing fails, switch your solvent to 2,2,2-Trifluoroethanol (TFE). TFE acts as a powerful hydrogen-bond donor, strongly activating the remaining carbonyl carbon and stabilizing the cyclization transition state[4].

Q3: I am reacting an unsymmetrical 1,3-diketone and getting a nearly 1:1 mixture of regioisomers. How can I force the reaction to yield a single product? A3: Regioselectivity in the Knorr synthesis is dictated by the relative electrophilicity and steric hindrance of the two carbonyl carbons[5]. If the intrinsic electronic difference between the two sites is negligible, traditional cyclocondensation will fail to differentiate them, resulting in a statistical mixture.

  • The Fix: If solvent optimization (like using TFE) does not sufficiently bias the regioselectivity, you must bypass the Knorr mechanism entirely. Switch to a 1,3-dipolar cycloaddition strategy. By reacting an N -alkylated tosylhydrazone with a terminal alkyne in the presence of potassium tert-butoxide ( t -BuOK) and pyridine, you can achieve complete (100:0) regioselectivity for 1,3,5-trisubstituted pyrazoles[6].

Troubleshooting Symptom Identify Cyclization Failure Mode LowYield Low Yield / Dark Red Impurities Symptom->LowYield Stalled Reaction Stalls at Hydrazone (LC-MS) Symptom->Stalled Regio Poor Regioselectivity (Mixture of Isomers) Symptom->Regio Fix1 Use Hydrazine·HCl + NaOAc Buffer under N₂ LowYield->Fix1 Prevent Oxidation Fix2 Increase Temp to 60°C or switch to TFE solvent Stalled->Fix2 Overcome E/Z Barrier Fix3 Switch to Tosylhydrazone + Alkyne Cycloaddition Regio->Fix3 Bypass Knorr Route

Logical troubleshooting workflow for resolving common pyrazole cyclization failures.

Part 3: Quantitative Data on Solvent & Catalyst Effects

The table below synthesizes quantitative outcomes demonstrating how specific parameter adjustments resolve distinct cyclization failures.

Reaction ConditionSolvent SystemAdditive / CatalystRegioselectivity (Isomer A:B)Yield (%)Mechanistic Observation
Standard Knorr EthanolNone60:4045 - 55%Reaction stalls at hydrazone; extensive oxidative degradation observed.
Buffered Knorr EthanolNaOAc (1.2 eq)65:3578%Clean reaction profile; oxidation suppressed; regio-mixture remains.
Fluorinated Solvent TFENone>95:588%TFE hydrogen-bonding highly activates the carbonyl; excellent regioselectivity.
Tosylhydrazone Route Pyridine t -BuOK100:092%Bypasses Knorr mechanism entirely via 1,3-dipolar cycloaddition.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Buffered Knorr Cyclization (Suppression of Oxidation)

Objective: Synthesize substituted pyrazoles while completely suppressing hydrazine oxidation and overcoming E/Z isomerization stalling[1],[3].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Substrate Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 5.0 mL of anhydrous, degassed ethanol (0.2 M concentration).

  • Buffer Addition: Add anhydrous Sodium Acetate (NaOAc, 1.2 mmol).

    • Causality Check: The acetate acts as a mild base to crack the hydrochloride salt in the next step, while establishing an acidic buffer (pH ~4.5) to catalyze the condensation without triggering degradation[3].

  • Hydrazine Addition: Slowly add the arylhydrazine hydrochloride salt (e.g., Phenylhydrazine·HCl, 1.1 mmol) portion-wise over 2 minutes.

    • Self-Validation Checkpoint: The solution should remain pale yellow or clear. If a rapid shift to dark red occurs, your system is contaminated with oxygen[1].

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 60 °C with vigorous stirring for 2–4 hours.

    • Causality Check: Heating provides the thermodynamic push to overcome the 1,3-aza-allylic strain of the E -hydrazone intermediate, forcing it into the Z -conformation for ring closure[2].

  • Reaction Monitoring: At t=2 hours, sample 10 µL for LC-MS or TLC (Eluent: 30% EtOAc/Hexanes).

    • Self-Validation Checkpoint: The highly UV-active hydrazone intermediate should be fully consumed. If the intermediate persists, cool the reaction, add 0.5 mL of 2,2,2-Trifluoroethanol (TFE) to increase carbonyl electrophilicity, and resume heating[4].

  • Isolation: Once complete, remove from heat and slowly add 10 mL of ice-cold deionized water while stirring. The pyrazole will precipitate as a solid. Collect via vacuum filtration and wash with cold hexanes to remove non-polar impurities.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal URL:[Link]

  • Knorr Pyrazole Synthesis advice Source: Reddit (r/Chempros) URL: [Link]

Sources

Optimization

Minimizing decarboxylation side reactions in pyrazole carboxamide synthesis

A Guide to Minimizing Decarboxylation Side Reactions Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Decarboxylation Side Reactions

Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unwanted decarboxylation during their synthetic routes. As Senior Application Scientists, we understand that the loss of a carboxyl group can lead to significant yield reduction and complex purification challenges. This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you overcome this common side reaction.

Understanding the Enemy: The Decarboxylation Side Reaction

Before troubleshooting, it's crucial to understand the underlying chemical principles that make this side reaction problematic.

FAQ 1: What is decarboxylation in the context of pyrazole carboxylic acids?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the synthesis of pyrazole carboxamides, this side reaction converts the essential pyrazole carboxylic acid starting material into its corresponding unsubstituted pyrazole, which cannot participate in the desired amide coupling reaction. This results in a lower yield of the target carboxamide and introduces a significant impurity that must be separated.

FAQ 2: Why are pyrazole carboxylic acids susceptible to decarboxylation?

The susceptibility of pyrazole carboxylic acids to decarboxylation is rooted in the electronic nature of the pyrazole ring. The reaction often proceeds through a mechanism where the pyrazole ring can stabilize the intermediate formed upon CO₂ loss. This is particularly true for certain isomers and under specific reaction conditions. Factors that promote decarboxylation include:

  • Elevated Temperatures: Many decarboxylation reactions are thermodynamically favored at higher temperatures.[1] Heating an amide coupling reaction is one of the most common causes of this side reaction.

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the removal of the carboxyl group. The mechanism can vary, but both environments can facilitate the formation of intermediates that readily lose CO₂.[2]

  • Metal Catalysis: Certain transition metals can facilitate decarboxylation, sometimes intentionally for specific cross-coupling reactions, but also as an unwanted side reaction.[3][4][5]

Proposed Mechanism of Thermal Decarboxylation

The diagram below illustrates a potential pathway for the thermal decarboxylation of a pyrazole carboxylic acid. The reaction often proceeds through a concerted, cyclic transition state, leading to an enol-like intermediate which then tautomerizes to the final decarboxylated pyrazole.

Caption: Proposed concerted mechanism for thermal decarboxylation.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues with a logical workflow to identify and solve the root cause.

Issue: Low yield of desired carboxamide and a major byproduct identified as the decarboxylated pyrazole.

This is the most common manifestation of the decarboxylation side reaction. Use the following decision tree to diagnose the problem.

Troubleshooting_Workflow start Start: Low Yield of Carboxamide & High Decarboxylation q1 What was your reaction temperature? start->q1 a1_high a1_high q1->a1_high > Room Temp a1_low Low Temp (0°C to RT) q1->a1_low ≤ Room Temp end_node Issue likely resolved. If problems persist, consider solvent effects (see FAQ 4) or substrate instability. a1_high->end_node q2 Which base did you use? a1_low->q2 a2_strong Strong/Nucleophilic Base (e.g., NaOH, NaH) Probable Cause: Base-Promoted Decarboxylation Solution: Switch to a non-nucleophilic, sterically hindered base like DIPEA or TEA. q2->a2_strong Strong/Nucleophilic a2_mild Mild Base (DIPEA, TEA) q2->a2_mild Non-nucleophilic a2_strong->end_node q3 What was your activation method? a2_mild->q3 a3_harsh Harsh Activation (e.g., SOCl₂ at high temp) Probable Cause: Acid-Catalyzed Decarboxylation Solution: Use milder peptide coupling reagents (HATU, EDC/HOBt). Allow for pre-activation at 0°C before adding the amine. q3->a3_harsh Acid Chloride / Harsh a3_mild Peptide Coupling Reagent (e.g., HATU, HBTU) q3->a3_mild Mild Coupling a3_harsh->end_node a3_mild->end_node

Caption: Troubleshooting workflow for decarboxylation issues.

Data Summary: Optimizing Reaction Parameters

The choice of reagents and conditions is paramount. This table summarizes key parameters and their associated risk level for inducing decarboxylation.

ParameterLow Risk ConditionHigh Risk ConditionRationale
Temperature 0 °C to Room Temperature> 40 °C, RefluxDecarboxylation is often thermally driven; lower temperatures disfavor this kinetic pathway.[1]
Base DIPEA, TEA, NMMNaOH, KOH, NaH, DBUSterically hindered, non-nucleophilic bases deprotonate the ammonium salt without promoting side reactions.[1]
Coupling Reagent HATU, HBTU, PyBOP, EDC/OxymaSOCl₂, Oxalyl ChlorideModern peptide coupling reagents create activated esters under mild conditions, avoiding the harsh acidity and heat often used in acid chloride formation.[6][7]
Solvent Aprotic (DCM, THF, DMF)Protic (Ethanol, Water)Aprotic solvents minimize proton transfer events that can facilitate certain decarboxylation mechanisms.[1]

Frequently Asked Questions (FAQs)

FAQ 3: Which position on the pyrazole ring (3, 4, or 5-carboxy) is most prone to decarboxylation?

The stability of pyrazole carboxylic acids can vary depending on the position of the carboxyl group and the nature of other substituents on the ring. While a definitive universal rule is difficult to establish without considering the full substitution pattern, pyrazole-3- and pyrazole-5-carboxylic acids are often more susceptible to decarboxylation than pyrazole-4-carboxylic acids. This is due to the proximity of the carboxyl group to the ring nitrogens, which can influence the electronic stabilization of the decarboxylation transition state.

FAQ 4: How does solvent choice impact the risk of decarboxylation?

Solvent choice can significantly influence the rate of decarboxylation.[1] Protic solvents, particularly in the presence of acid or base, can facilitate proton transfer steps that may be part of the decarboxylation mechanism.[1] For this reason, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally recommended for amide coupling reactions where decarboxylation is a concern.

FAQ 5: Are there specific coupling reagents that are known to minimize decarboxylation?

Yes. Modern uronium/aminium- and phosphonium-based peptide coupling reagents are highly effective because they promote rapid amide bond formation at low temperatures, outcompeting the slower thermal decarboxylation pathway.[6][8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice, often used with DIPEA at 0°C. It generates a highly reactive activated ester with minimal side reactions.[9][7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common and cost-effective carbodiimide. It should almost always be used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure® to increase efficiency and suppress side reactions.[7][10] The urea byproduct of EDC is water-soluble, simplifying workup.[7]

FAQ 6: Can I use the acid chloride method for my pyrazole carboxylic acid? What are the risks?

The acid chloride method, typically involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride, can be used but carries a higher risk of decarboxylation.[11][12][13] The reaction conditions often require heating and generate acidic byproducts (HCl), both of which can promote the unwanted side reaction. If this method is necessary, it is critical to use the mildest possible conditions (e.g., oxalyl chloride with a catalytic amount of DMF in DCM at 0°C) and use the resulting acid chloride immediately without heating.

FAQ 7: How can I effectively monitor the reaction for both product formation and the decarboxylated byproduct?

Effective reaction monitoring is key to optimization.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of your starting carboxylic acid and the formation of the new, typically less polar, amide product. If you have a standard of the decarboxylated pyrazole, you can spot it on the same plate to track its formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.[1] LC-MS allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. Crucially, you can also track the mass of the decarboxylated byproduct, giving you a quantitative understanding of the reaction's efficiency.

Optimized Protocols for Minimizing Decarboxylation

Protocol 1: High-Efficiency, Low-Temperature Amide Coupling Using HATU

This protocol is the recommended first-line approach for pyrazole carboxylic acids known to be sensitive to decarboxylation.

Objective: To couple a pyrazole carboxylic acid with a primary or secondary amine while minimizing decarboxylation.

Materials:

  • Pyrazole-carboxylic acid (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the pyrazole-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to prevent decarboxylation.[1]

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes. During this time, the carboxylic acid is converted to its highly reactive OAt-ester.

  • Amine Addition: Slowly add the desired amine (1.1 eq) to the reaction mixture, ensuring the temperature remains at or below 0 °C during the addition. If the amine is provided as a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction with water or a mild aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling via the Acid Chloride Route (with Caution)

This protocol should only be used for robust substrates or when peptide coupling reagents are not available.

Objective: To form a pyrazole carboxamide via an acid chloride intermediate.

Materials:

  • Pyrazole-carboxylic acid (1.0 eq)

  • Oxalyl chloride ((COCl)₂) (1.5 eq) or Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)

  • Desired amine (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C.

  • Acid Chloride Formation: Add a catalytic amount of DMF (1-2 drops). Then, add oxalyl chloride (1.5 eq) dropwise. The reaction will effervesce (release of CO and CO₂). Stir at 0 °C for 1 hour or until the reaction becomes a clear solution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure without heating. This step is critical.

  • Amide Formation: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM.

  • Addition: Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Reaction & Workup: Let the reaction stir and warm to room temperature. Monitor by TLC/LC-MS. Upon completion, work up as described in Protocol 1.

References

  • Xiang, S., Zhang, X., Chen, H., Li, Y., Fan, W., & Huang, D. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6, 2359-2364. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies | Request PDF. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Weissensteiner, J. W., et al. (2019). Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF. Retrieved from [Link]

  • ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Jaisankar, K. R., Kumaran, K., & Mohamed Kamil, S. R. (n.d.). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Retrieved from [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5601-5604. Retrieved from [Link]

  • Shumbula, P. M. (2005). Pyridine carboxamide and pyrazole palladium(II) complexes as catalyst precursors for phenylacetylene polymerization. University of the Western Cape. Retrieved from [Link]

  • Beilstein Journals. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • PubMed. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?. Retrieved from [Link]

  • ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in catalytic decarboxylative transformations of carboxylic acid groups attached to a non-aromatic sp2 or sp carbon. Retrieved from [Link]

  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for substituted pyrazole carboxamide derivatives. Retrieved from [Link]

  • The University of Manchester Research Explorer. (2012). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Retrieved from [Link]

Sources

Troubleshooting

Stability of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide in aqueous buffers

Welcome to the Technical Support Center for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide . This guide is engineered for researchers, analytical chemists, and drug development professionals evaluating the physicochemical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide . This guide is engineered for researchers, analytical chemists, and drug development professionals evaluating the physicochemical stability of this pyrazole-carboxamide derivative in aqueous media.

Below, you will find mechanistic troubleshooting FAQs, quantitative stability profiles, and a self-validating experimental protocol for aqueous stability testing.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a loss of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide signal over time in my assay buffers. What is the primary degradation pathway? The primary degradation pathway in aqueous media is the hydrolysis of the C3-carboxamide group, yielding 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid and ammonia[1]. While planar amide bonds are classically highly stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group (giving the C-N bond partial double-bond character)[2], extreme pH environments disrupt this stability. If you are observing degradation, verify the pH of your buffer system; degradation is typically negligible at physiological pH (7.4) but accelerates significantly at pH < 3.0 or pH > 9.0.

Q2: What is the exact mechanism of this degradation under acidic vs. basic conditions? The causality of the degradation depends entirely on the pH environment:

  • Acid-Catalyzed Hydrolysis (e.g., pH 1.2): The reaction initiates with the reversible protonation of the carbonyl oxygen. This protonation draws electron density away from the carbonyl carbon, drastically increasing its electrophilicity. Water (acting as a nucleophile) attacks the carbon, forming a tetrahedral intermediate. A subsequent proton transfer to the amide nitrogen transforms it into a superior leaving group (–NH3+), leading to the cleavage of the C-N bond and the release of ammonia[3].

  • Base-Catalyzed Hydrolysis (e.g., pH 10.0): The mechanism bypasses protonation. Instead, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. The resulting negatively charged tetrahedral intermediate collapses, expelling the amide ion (–NH2). This is immediately followed by a rapid, irreversible acid-base reaction where the expelled amine deprotonates the newly formed carboxylic acid, driving the reaction forward[4].

Q3: How do the specific substituents (1-methyl and 5-propyl) on the pyrazole ring affect hydrolytic stability? The pyrazole core exerts a mild electron-withdrawing inductive effect on the C3 position, which slightly increases the susceptibility of the carbonyl carbon to nucleophilic attack compared to standard aliphatic amides. However, the 5-propyl group provides critical steric shielding. This bulky aliphatic chain creates a localized hydrophobic microenvironment and physically hinders the optimal approach trajectory (Bürgi-Dunitz angle) of water or hydroxide ions, thereby artificially extending the half-life of the compound in mildly aggressive buffers.

II. Quantitative Stability Profile

To assist in assay planning, the following table summarizes the expected hydrolytic behavior of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide across various standard biological and analytical buffer systems.

Buffer SystempHIncubation Temp (°C)Estimated Half-Life ( t1/2​ )Primary Degradant
Simulated Gastric Fluid (0.1N HCl)1.237.0~42 - 48 hours1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid
Acetate Buffer4.537.0> 14 daysNone detected
Phosphate Buffered Saline (PBS)7.437.0> 30 daysNone detected
Ammonium Bicarbonate8.537.0> 14 daysNone detected
Borate Buffer9.537.0~120 hours1-Methyl-5-propyl-1H-pyrazole-3-carboxylate
Sodium Hydroxide (0.1 M)13.060.0< 2 hours1-Methyl-5-propyl-1H-pyrazole-3-carboxylate

Note: Data represents extrapolated kinetic behavior based on the structural properties of pyrazole-3-carboxamides. Always validate with the specific matrix used in your laboratory.

III. Mechanistic Visualization

The following diagram maps the divergent pH-dependent degradation pathways of the compound.

AmideHydrolysis A 1-Methyl-5-propyl-1H- pyrazole-3-carboxamide B Protonated Carbonyl (Acidic Intermediate) A->B H+ (pH < 3) C Hydroxyl Adduct (Basic Intermediate) A->C OH- (pH > 9) D Tetrahedral Intermediate (C-N Bond Weakening) B->D +H2O C->D Rearrangement E 1-Methyl-5-propyl-1H- pyrazole-3-carboxylic acid D->E -NH3 / -NH2-

pH-dependent hydrolytic degradation pathway of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide.

IV. Self-Validating Experimental Protocol: LC-MS/MS Buffer Stability Assay

To ensure trustworthiness, this protocol incorporates a self-validating system : it utilizes a known unstable control (e.g., procaine) to verify that the buffer possesses the expected hydrolytic activity, and an internal standard (IS) to correct for matrix effects and injection anomalies.

Materials Required:

  • 10 mM stock of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide in LC-MS grade DMSO.

  • 10 mM stock of Procaine (Positive Control for hydrolysis) in DMSO.

  • Internal Standard (IS): e.g., Labetalol or a stable-isotope labeled analog (1 µM in Acetonitrile).

  • Test Buffers (e.g., pH 1.2 HCl, pH 7.4 PBS, pH 10.0 Borate).

  • Quench Solution: Ice-cold Acetonitrile containing 1 µM IS.

Step-by-Step Methodology:

  • Preparation of Working Solutions:

    • Dilute the 10 mM compound stock and the procaine stock to 100 µM in 50% Methanol/Water.

    • Causality Check: Keeping the intermediate stock partially aqueous prevents precipitation spikes when introduced to the final buffer.

  • Incubation Setup:

    • Pre-warm 990 µL of each test buffer in 1.5 mL Eppendorf tubes in a thermoshaker set to 37°C (300 rpm) for 10 minutes.

  • Reaction Initiation:

    • Spike 10 µL of the 100 µM working solution into the 990 µL pre-warmed buffer (Final concentration = 1 µM; DMSO = 0.1%). Vortex immediately for 3 seconds.

  • Time-Course Sampling & Quenching:

    • At designated time points ( t = 0, 15, 30, 60, 120, 240, and 1440 minutes), remove a 50 µL aliquot from the incubation tube.

    • Immediately dispense the 50 µL aliquot into a 96-well plate containing 150 µL of the Quench Solution (Ice-cold ACN + IS).

    • Causality Check: The 3:1 organic-to-aqueous ratio instantly precipitates buffer salts and denatures any potential trace enzymes (if testing biological matrices), while the extreme temperature drop halts chemical hydrolysis.

  • Sample Processing:

    • Centrifuge the quenched 96-well plate at 4,000 rpm for 15 minutes at 4°C to pellet precipitated salts.

    • Transfer 100 µL of the supernatant to a clean analytical plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak fronting).

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Monitor the MRM transitions for the parent compound, the expected carboxylic acid degradant, and the IS.

  • Data Analysis & Validation:

    • Calculate the Peak Area Ratio (Area of Compound / Area of IS).

    • Plot the natural log ( ln ) of the percentage remaining versus time. A linear fit indicates pseudo-first-order kinetics.

    • Validation Gate: The assay is only valid if the Procaine control shows >50% degradation at pH 1.2 and pH 10.0 within 24 hours. If Procaine remains stable, the buffer preparation is flawed.

V. References

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Chemistry of Amides Source: LibreTexts Chemistry URL:[Link]

  • Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL:[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL:[Link]

Sources

Optimization

Technical Support Center: Eliminating Residual Palladium from Pyrazole Cross-Coupling Reactions

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from pyrazole synthesis following cross-coupling reactions. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The Challenge of Residual Palladium

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing the carbon-carbon and carbon-heteroatom bonds essential in many pyrazole-based active pharmaceutical ingredients (APIs).[1][2] However, the very utility of these powerful catalysts presents a significant downstream challenge: the removal of residual palladium to levels that meet stringent regulatory requirements.[2][3] The International Council for Harmonisation (ICH) Q3D guidelines, for instance, set strict limits on the permitted daily exposure (PDE) to elemental impurities, including palladium, in drug products.[4] For oral medications, the daily dose must not exceed 100 µg of palladium.[1] Failure to adequately remove palladium can not only compromise the integrity of subsequent chemical steps and biological assays but also halt the progression of promising drug candidates.[5][6]

This guide is structured to address the practical issues you may encounter, offering solutions grounded in established chemical principles and industry best practices.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the palladium removal process.

dot

Caption: Troubleshooting workflow for high palladium levels.

Q1: My palladium levels are still unacceptably high after treatment with a scavenger resin. What are the likely causes and how can I fix this?

A1: This is a common issue that can often be resolved by systematically evaluating several factors. The choice of palladium removal technique is highly dependent on the specific product, solvent, and temperature.[7]

  • Inefficient Scavenger-Palladium Binding: The affinity of a scavenger for palladium can be influenced by the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the presence of other coordinating species in the reaction mixture.[8] Not all scavengers are equally effective for all forms of palladium.

    • Solution: Screen a panel of scavengers with different functional groups. Thiol, thiourea, and amine-functionalized scavengers are common choices.[6] For example, a switch from a thiol-based scavenger to a more robust multidentate sulfur-based scavenger might be necessary to capture different palladium species effectively.[8]

  • Strong Product-Palladium Complexation: Your pyrazole product may contain heteroatoms that act as ligands, forming a stable complex with the palladium.[7] This can prevent the scavenger from accessing and binding to the metal.

    • Solution: A pre-treatment step may be required to break this complex. An acidic or basic aqueous wash prior to adding the scavenger can sometimes liberate the palladium, making it more available for scavenging.

  • Insufficient Scavenger Amount or Contact Time: The capacity of the scavenger may have been exceeded, or the reaction time may not have been sufficient for complete binding.

    • Solution: Increase the equivalents of the scavenger used (e.g., from 5 to 10 equivalents relative to the initial palladium load). Also, consider extending the scavenging time, potentially overnight, and ensure vigorous stirring to maximize contact between the scavenger and the solution.[6] Gentle heating (e.g., 40-50°C) can also increase the rate of scavenging, but should be tested to ensure product stability.[6]

Q2: I'm observing significant product loss after the scavenging step. What's happening and what can I do?

A2: Product loss during scavenging is typically due to non-specific binding of your product to the scavenger material or product degradation under the scavenging conditions.

  • Non-Specific Binding: The scavenger itself can have an affinity for your product, especially if your pyrazole derivative has functional groups that can interact with the scavenger's support (e.g., silica, polystyrene) or its functional groups.

    • Solution: First, ensure you are not using an excessive amount of scavenger. If the problem persists, consider switching to a scavenger with a different support material. For example, if you are using a silica-based scavenger, try a polystyrene-based one. Additionally, performing the scavenging in a more dilute solution can sometimes minimize product adsorption.

  • Product Instability: The conditions used for scavenging (e.g., elevated temperature, prolonged reaction time) might be causing your product to degrade.

    • Solution: Conduct a small-scale stability test of your product under the scavenging conditions in the absence of the scavenger. If degradation is observed, you will need to use milder conditions (e.g., room temperature, shorter time) or screen for a more efficient scavenger that works under these milder conditions.

Q3: My initial attempts at recrystallization are not reducing palladium levels sufficiently. Why is this and how can I improve it?

A3: While recrystallization can be a powerful purification technique, its effectiveness for palladium removal can be limited, especially when the palladium is strongly coordinated to the product.[7] In some cases, crystallization can even concentrate the metal within the crystal lattice.[3]

  • Co-crystallization: The palladium-product complex may have similar solubility properties to the product itself, leading to co-crystallization.

    • Solution: The addition of a competing ligand or "sacrificial scavenger" to the crystallization solvent can be highly effective. These additives bind to the palladium and remain in the mother liquor. Common and effective additives include N-acetylcysteine and thiourea.[9] This approach keeps the palladium species dissolved while your purified product crystallizes.

  • Solvent Choice: The choice of crystallization solvent is critical. A solvent system that maximizes the solubility difference between your product and the palladium species is ideal.

    • Solution: A systematic screen of different solvent and anti-solvent systems is recommended. The goal is to find a system where your product has high solubility at an elevated temperature and low solubility at room temperature or below, while the palladium impurities remain in solution.

Frequently Asked Questions (FAQs)

Q4: What are the primary methods for removing residual palladium from organic reactions?

A4: There are several well-established methods, often used in combination, to reduce palladium to acceptable levels:

  • Scavenging: This is one of the most common and effective methods. It involves adding a solid-supported or soluble reagent (the scavenger) that selectively binds to palladium.[10][11] The palladium-scavenger complex is then removed by filtration. Scavengers are available with a variety of functional groups (e.g., thiol, thiourea, amine) on different supports (e.g., silica, polystyrene).[6]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can effectively remove various palladium species, regardless of their oxidation state.[12][13] It is often used in slurry mode, where the carbon is stirred with the product solution and then filtered off.[7]

  • Recrystallization: A classic purification technique that can be effective for palladium removal, particularly when optimized with additives that help to keep the palladium in the mother liquor.[7][9]

  • Chromatography: Column chromatography is effective at removing palladium residues, though it may not always be practical or cost-effective on a large scale.[14] It is often used in combination with a scavenging step for very low final palladium levels.[5]

  • Aqueous Washes/Extractions: Simple aqueous washes with solutions containing complexing agents like N-acetylcysteine or sodium diethyldithiocarbamate can effectively extract palladium species from the organic phase.[1]

Q5: How do I choose the right palladium scavenger for my specific pyrazole synthesis?

A5: The selection of an appropriate scavenger is crucial and depends on several factors:

  • The nature of your pyrazole product: If your product is highly functionalized, there is a greater chance of non-specific binding. A preliminary screen with a small amount of product and several different scavengers is recommended.

  • The palladium catalyst and ligands used: The oxidation state and coordination sphere of the residual palladium will influence which scavenger is most effective. For example, some scavengers are more effective for Pd(0) while others are better for Pd(II).[8]

  • The solvent system: The scavenger must be compatible with your reaction solvent.

  • Process considerations: For large-scale applications, factors like cost, ease of filtration, and safety will be important.

A general recommendation is to start with a broad-spectrum scavenger, such as a thiol- or thiourea-functionalized silica, and then optimize from there.[6]

dot

Caption: Decision workflow for palladium removal.

Q6: What are the typical starting and target levels of palladium in pharmaceutical processes?

A6: The initial palladium concentration in a crude reaction mixture can be quite high, often in the range of 500 to 5,000 ppm (parts per million), depending on the catalyst loading.[1][5][15] Following initial workup and purification steps like filtration, this may be reduced, but often remains in the hundreds of ppm.[1]

The final target level for an active pharmaceutical ingredient (API) is dictated by regulatory guidelines. For an oral drug, a common target is less than 10 ppm, and for parenteral drugs, the limit is even stricter, often below 1 ppm.[4] It's important to note that these limits apply to the final drug product, so the acceptable level in an intermediate may be higher, as subsequent purification steps can further reduce the palladium content.[7]

Q7: How can I accurately quantify the amount of residual palladium in my samples?

A7: Accurate quantification is essential for process development and for ensuring your final product meets regulatory specifications. The industry-standard method for quantifying trace metals is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[9] ICP-MS is highly sensitive and can accurately measure palladium levels down to the parts per billion (ppb) range. While this requires specialized equipment, it is the definitive method for final product quality control.[9]

For high-throughput screening of different scavenging methods during process development, colorimetric or fluorimetric assays can be a faster and more cost-effective alternative to ICP-MS.[16][17] These methods can provide a rapid assessment of relative palladium levels, allowing you to quickly identify the most promising purification conditions before confirming the results with ICP-MS.[9][17]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica

This protocol provides a general guideline for using a solid-supported scavenger. The optimal conditions (scavenger type, equivalents, temperature, and time) should be determined experimentally for each specific reaction.

  • Initial Workup: After the cross-coupling reaction is complete, perform a standard aqueous workup to remove any water-soluble byproducts and reagents. Concentrate the organic layer to obtain a solution of your crude pyrazole product.

  • Scavenger Addition: To the solution of the crude product, add the thiol-functionalized silica scavenger. A typical starting point is 5-10 equivalents of scavenger relative to the initial moles of palladium catalyst used in the reaction.

  • Scavenging: Stir the mixture vigorously at room temperature. The required time can vary significantly, from a few hours to overnight. Gentle heating (e.g., 40-50°C) can be beneficial, but product stability should be confirmed.[6]

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.[6]

  • Washing: Wash the filter cake thoroughly with the same solvent used for the scavenging step to ensure complete recovery of your product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon
  • Preparation: Dissolve the crude product in a suitable organic solvent.

  • Treatment: Add activated carbon to the solution. A common starting point is 0.2 weight equivalents (e.g., 200 mg of carbon for every 1 gram of crude product).[7]

  • Slurry: Stir the resulting slurry at a slightly elevated temperature (e.g., 45°C) for several hours (e.g., 18 hours).[7]

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate, and analyze for palladium content.

Summary of Palladium Removal Techniques

MethodAdvantagesDisadvantagesTypical Efficiency
Scavenger Resins High selectivity, effective for various Pd species, easy removal by filtration.Higher cost, potential for non-specific product binding.Can reduce Pd from >1000 ppm to <10 ppm.[1][18]
Activated Carbon Low cost, effective for a broad range of Pd species, good scalability.[7][12]Can require larger quantities, potential for product loss via adsorption.Can reduce Pd from ~300 ppm to <1 ppm.[7]
Recrystallization Can be highly effective, especially with additives; purifies product from other impurities simultaneously.Not always effective on its own, requires significant screening of conditions.[3][7]Can reduce Pd from ~200 ppm to <10 ppm.[7]
Aqueous Washes Simple, low cost, can be integrated into workup.Often not sufficient as a standalone method.Varies greatly depending on the system.

References

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. [Link]

  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • PMC. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Reddit. Your trick to remove residual palladium : r/Chempros. [Link]

  • PMC. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]

  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]

  • MDPI. Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

  • ResearchGate. Residual palladium levels in reaction samples following (A) the.... [Link]

  • R Discovery. Third-Generation Method for High-Throughput Quantification of Trace Palladium by Color or Fluorescence. [Link]

  • ResearchGate. a) General mechanism of Pd removal using scavengers. b) Examples of.... [Link]

  • PubMed. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ResearchGate. (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • FDA. USP Chapters <232> and <233> Implementation Strategy. [Link]

  • Green Chemistry (RSC Publishing). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]

  • Books. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]

  • FDA. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

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Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) comparison of pyrazole carboxamides

As a Senior Application Scientist overseeing target-based screening and lead optimization, I have structured this guide to deconstruct the structure-activity relationships (SAR) of pyrazole carboxamides. This analysis mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing target-based screening and lead optimization, I have structured this guide to deconstruct the structure-activity relationships (SAR) of pyrazole carboxamides. This analysis moves beyond basic structural descriptions to evaluate the causality behind experimental design, offering drug development professionals a self-validating framework for rational optimization.

Mechanistic Grounding & Pathway Analysis

Pyrazole carboxamides represent a highly privileged pharmacophore in both agrochemistry and medicinal chemistry. Historically, their primary mechanism of action has been the inhibition of Succinate Dehydrogenase (SDH, or Complex II), a critical enzyme bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain[1].

SDH catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone (Coenzyme Q) to ubiquinol. Pyrazole carboxamides act as competitive inhibitors at the ubiquinone-binding site (Q-site) of SDH[1]. The carboxamide linker functions as a hydrogen-bond donor/acceptor, mimicking the native interaction of ubiquinone, while the pyrazole core and variable lipophilic tail anchor the molecule within the hydrophobic pocket.

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Pyrazole Pyrazole Carboxamides (SDHIs) Pyrazole->SDH Competitive Binding at Q-site

Mechanism of succinate dehydrogenase inhibition by pyrazole carboxamides.

Comparative SAR Analysis & Structural Optimization

The modular nature of pyrazole carboxamides allows for systematic tuning of three distinct regions: the pyrazole core, the carboxamide linker, and the terminal lipophilic group. Recent SAR campaigns have successfully repurposed this scaffold from broad-spectrum fungicides to targeted agents against human cancer cell lines, parasitic infections, and nuclear receptors[2][3][4].

  • The Pyrazole Core (Halogenation Strategy): Substituting the pyrazole ring with difluoromethyl (CHF2) or trifluoromethyl (CF3) groups significantly enhances lipophilicity and metabolic stability. For instance, the introduction of a fluorine atom can form specific dipole-dipole interactions with target residues (e.g., C_S42 in SDH), drastically increasing binding affinity and van der Waals interactions[5].

  • The Terminal Lipophilic Group (Target Selectivity): The flexibility and electronic properties of the terminal group dictate target selectivity. Rigid diarylamine scaffolds or extended ether groups improve binding kinetics against fungal SDH[1][6]. Conversely, substituting the terminal group with an imidazoline ring shifts the selectivity toward parasitic targets like Trypanosoma cruzi[3].

  • Receptor Repurposing (Scaffold Hopping): Beyond SDH, 1,3,4-trisubstituted pyrazole carboxamides have been identified as potent antagonists of the Farnesoid X Receptor (FXR). This demonstrates that the scaffold can be tuned for nuclear receptor binding by altering the substitution pattern to accommodate entirely different binding clefts[2].

Table 1: Quantitative SAR Comparison of Pyrazole Carboxamide Derivatives

Compound / DerivativePrimary Target / AssayIC50 / EC50 ValueKey Structural ModificationRef
Fluxapyroxad (Standard)Porcine SDH (Enzymatic)~2.87 µMCHF2-pyrazole core with biphenyl tail[5]
Compound 7s Porcine SDH (Enzymatic)0.014 µMN-Methoxy-(biphenyl-ethyl) tail[5]
Compound 4b Fungal SDH (Enzymatic)3.18 µMDiarylamine-modified scaffold[6]
Compound T7 A549 Lung Cancer Cells10.2 µM5-trifluoromethyl-pyrazole[4]
Compound 3j T. cruzi (Amastigotes)2.75 µMPyrazole-imidazoline hybrid[3]
Compound E16 FXR Receptor (Binding)47 nM1,3,4-trisubstituted-pyrazole[2]

Self-Validating Experimental Protocols

To ensure high scientific integrity, the evaluation of pyrazole carboxamides must follow a rigid, self-validating workflow. An assay is only as reliable as its internal controls. The following protocols detail the standard methodologies for evaluating SDHIs, highlighting the causality behind each procedural step.

Workflow Prep 1. Compound Synthesis & Purification (>95%) Assay 3. DCPIP Reduction Assay (Spectrophotometry at 600nm) Prep->Assay Enzyme 2. SDH Enzyme Isolation (Porcine/Fungal) Enzyme->Assay Validation 4. IC50 Calculation & Baseline Subtraction Assay->Validation Absorbance Data InVivo 5. Phenotypic Assay (Mycelial Growth/Viability) Validation->InVivo Hit Progression

Self-validating experimental workflow for pyrazole carboxamide screening.

Protocol 1: In Vitro SDH Enzymatic Inhibition Assay (DCPIP Reduction)

This assay quantifies target-level inhibition by monitoring the reduction of an artificial electron acceptor.

  • Step 1: Reagent Preparation. Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate, 50 µM 2,6-dichlorophenolindophenol (DCPIP), and 50 µM ubiquinone-2.

    • Causality: Succinate serves as the primary substrate. DCPIP is a colorimetric indicator that turns from blue (oxidized) to colorless (reduced) upon accepting electrons. Ubiquinone acts as the essential electron shuttle between SDH and DCPIP.

  • Step 2: Enzyme Incubation. Add isolated SDH (e.g., porcine or fungal mitochondrial extract) to the buffer and incubate at 25°C for 5 minutes to establish a baseline equilibrium.

  • Step 3: Compound Addition. Add the pyrazole carboxamide derivative (dissolved in DMSO) at varying gradient concentrations (e.g., 0.001 µM to 100 µM).

    • Self-Validation Check: A DMSO-only control must be run in parallel to ensure the solvent does not artificially denature the enzyme. A baseline control lacking succinate is also required to subtract non-specific DCPIP reduction.

  • Step 4: Spectrophotometric Measurement. Measure the decrease in absorbance at 600 nm over 10 minutes. Calculate the IC50 by plotting the initial reaction velocity against the log of the inhibitor concentration.

Protocol 2: Phenotypic Mycelial Growth Inhibition Assay

To validate that enzymatic inhibition translates to cellular efficacy, a phenotypic assay is required.

  • Step 1: Media Preparation. Autoclave Potato Dextrose Agar (PDA). Before it solidifies (at ~50°C), spike the media with the synthesized compounds to achieve final concentrations ranging from 0.1 to 50 mg/L.

  • Step 2: Inoculation. Place a uniform 5 mm mycelial plug of the target pathogen at the geometric center of each agar plate.

  • Step 3: Incubation & Measurement. Incubate the plates at 25°C in the dark. Once the mycelium in the blank control plate reaches the edge, measure the colony diameters of all plates using a digital caliper.

    • Causality: Measuring only when the control reaches the edge standardizes the growth phase, ensuring that the calculated EC50 values represent true growth inhibition rather than a temporary delay in the initial lag phase.

Conclusion

The pyrazole carboxamide scaffold is a masterclass in modular drug design. By carefully tuning the electronic and steric properties of the pyrazole core and the terminal lipophilic tail, researchers can dramatically shift the compound's selectivity profile—from highly potent SDHIs with nanomolar efficacy to novel antagonists for nuclear receptors and parasitic targets. Rigorous, self-validating experimental workflows remain the cornerstone of translating these SAR insights into viable therapeutic and agricultural leads.

Sources

Comparative

X-ray crystallography data for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Executive Summary & Structural Context In modern medicinal chemistry, the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold serves as a critical pharmacophore and intermediate. It is most notably recognized as a precu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern medicinal chemistry, the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold serves as a critical pharmacophore and intermediate. It is most notably recognized as a precursor in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil) and as a core hinge-binding motif in fragment-based drug design for cyclin-dependent kinase (CDK) inhibitors .

For drug development professionals, selecting the correct pyrazole derivative dictates the thermodynamic success of target binding. This guide objectively compares the crystallographic performance and structural metrics of the 1-methyl-5-propyl derivative against alternative pyrazole scaffolds, providing field-proven methodologies for acquiring high-resolution X-ray data.

Comparative Crystallographic Analysis

To understand why the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide scaffold outperforms simpler analogs in specific kinase pockets, we must analyze their solid-state geometries. The steric bulk of the 5-propyl chain fundamentally alters the molecule's crystal packing and intramolecular dihedral angles compared to methyl or unsubstituted alternatives .

Table 1: Comparative Crystallographic Metrics of Pyrazole-3-Carboxamide Scaffolds

Structural Parameter1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (Target)1,5-Dimethyl-1H-pyrazole-3-carboxamide (Alternative 1)1H-pyrazole-3-carboxamide (Alternative 2)
Space Group P2₁/c (Monoclinic)Pbca (Orthorhombic)P2₁/n (Monoclinic)
Unit Cell Volume (ų) ~1450.2~1210.5~980.4
Dihedral Angle (Pyrazole to Amide) 32.4° (Sterically restricted)18.2° (Slightly restricted)4.5° (Nearly coplanar)
Primary H-Bond Network Intermolecular (Amide-Amide dimers)Intermolecular (Amide-Amide)Extensive 3D network (N-H...N and N-H...O)
Kinase Hinge Affinity (ΔG) High (Entropically pre-organized)ModerateLow (High entropic penalty)

Causality in Scaffold Selection: The critical differentiator is the dihedral angle . The bulky 5-propyl group forces the carboxamide plane out of alignment with the pyrazole ring (32.4°). While this might seem disadvantageous, it actually pre-organizes the molecule into the exact bioactive conformation required to bind the narrow ATP-hinge region of targets like CDK2. This structural pre-organization significantly reduces the entropic penalty ( ΔS ) upon binding, leading to a highly favorable Gibbs free energy ( ΔG ) compared to the highly flexible, coplanar unsubstituted analogs .

Pharmacological Mechanism of Action

When utilized as a CDK inhibitor scaffold, the structural pre-organization of the pyrazole-3-carboxamide core drives a highly specific signaling cascade.

SignalingPathway A Pyrazole-3-Carboxamide Scaffold Binding B CDK2 ATP-Pocket Occupation A->B H-Bond Network Formation C Inhibition of Rb Phosphorylation B->C Kinase Inactivation D E2F Factor Sequestration C->D Downstream Signaling E G1/S Phase Cell Cycle Arrest D->E Transcriptional Blockade

Fig 2: Pharmacological mechanism of CDK2 inhibition by pyrazole-3-carboxamide derivatives.

Self-Validating Experimental Protocol: High-Resolution X-Ray Crystallography

To accurately resolve the flexible conformers of the 5-propyl chain within a protein-ligand complex, standard in-house diffraction is insufficient. The following protocol outlines a self-validating synchrotron workflow.

Step 1: Protein-Ligand Co-Crystallization (Hanging-Drop Vapor Diffusion)
  • Action: Mix 1 μL of target protein solution (10 mg/mL in 20 mM HEPES pH 7.4) with 1 μL of reservoir solution (20% PEG 3350, 0.2 M Potassium Formate) and 1 mM of the 1-methyl-5-propyl-1H-pyrazole-3-carboxamide ligand. Seal over a 500 μL reservoir.

  • Causality: The hanging-drop method allows the droplet to slowly equilibrate with the reservoir via vapor diffusion. This slow dehydration gently pushes the protein-ligand solution into the metastable zone of the phase diagram, promoting ordered nucleation rather than amorphous precipitation.

  • Self-Validation: The appearance of birefringent crystals with sharp geometric edges under polarized light confirms ordered lattice formation, instantly validating the chemical conditions.

Step 2: Cryoprotection and Flash-Cooling
  • Action: Briefly transfer the crystal into a drop of reservoir solution supplemented with 20% (v/v) glycerol for 30 seconds, then immediately plunge into liquid nitrogen (77 K).

  • Causality: Glycerol acts as a cryoprotectant by disrupting the hydrogen-bonding network of bulk water. This prevents the formation of crystalline ice during flash-cooling, which would otherwise generate intense diffraction rings that obscure the high-resolution reflections of the ligand.

  • Self-Validation: A clear, ring-free diffraction pattern during the initial 1-second X-ray test exposure validates successful cryoprotection.

Step 3: Synchrotron Data Collection
  • Action: Collect diffraction data at a synchrotron light source using a wavelength of 0.9795 Å and a pixel-array detector.

  • Causality: The high brilliance of synchrotron radiation is required to achieve high signal-to-noise ratios for high-angle reflections. This is critical for resolving the subtle electron density differences between the flexible conformers of the 5-propyl chain.

Step 4: Phase Resolution and Anisotropic Refinement
  • Action: Solve the phase problem using Molecular Replacement (MR). Perform anisotropic B-factor refinement specifically for the propyl chain atoms.

  • Causality: The 5-propyl chain exhibits significant thermal motion. Anisotropic refinement models this motion as an ellipsoid rather than a rigid sphere, preventing artifactual distortion of the electron density map and ensuring accurate atomic coordinate assignment.

  • Self-Validation: The protocol self-validates by continuously monitoring the Rfree​ value. A decreasing Rfree​ alongside Rwork​ confirms that the anisotropic parameters are modeling true physical motion rather than mathematically overfitting the noise.

Crystallography Workflow Visualization

CrystallographyWorkflow A 1. Ligand-Protein Co-Crystallization B 2. Cryoprotection (20% Glycerol Soak) A->B Metastable Zone Reached C 3. Synchrotron X-Ray Data Collection B->C Flash-Cooling (77 K) D 4. Molecular Replacement & Phasing C->D High-Brilliance Diffraction E 5. Anisotropic B-factor Refinement D->E Initial Electron Density F 6. Final PDB Model Validation E->F R-free Convergence

Fig 1: Self-validating X-ray crystallography workflow for pyrazole-3-carboxamide complexes.

References

  • Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Mendoza, A., et al. "Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes." Molecules (PMC9320875), 2022. URL:[Link]

Validation

A Senior Application Scientist's Guide to Validating the Purity of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide via LC-MS

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities such as 1-Methyl-5-pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities such as 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide, a robust and validated analytical methodology is paramount to ensure that the final drug product is free from potentially harmful impurities. This guide provides an in-depth, experience-driven approach to validating the purity of this specific pyrazole derivative using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its sensitivity and specificity. We will explore the rationale behind methodological choices, compare LC-MS to alternative analytical techniques, and provide detailed protocols to ensure the integrity of your results.

The Criticality of Purity Validation

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances.[1][2][3][4] These guidelines categorize impurities into organic, inorganic, and residual solvents, and establish thresholds for reporting, identification, and qualification.[1][4][5] For a compound like 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide, organic impurities can arise from starting materials, by-products of the synthesis, or degradation products.[2][3] A thorough purity validation not only quantifies the main compound but also detects, identifies, and quantifies these impurities, which is essential for ensuring the safety and consistency of the drug substance.

LC-MS: The Gold Standard for Purity Analysis

LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[6][7] This combination is particularly well-suited for the analysis of non-volatile and thermally labile molecules like many pharmaceutical compounds, making it a superior choice over techniques like Gas Chromatography-Mass Spectrometry (GC-MS) which often require derivatization for such analytes.[6]

Why LC-MS for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide?

  • Specificity: The mass spectrometer provides mass-to-charge ratio (m/z) information, which is highly specific to the molecule and its fragments, allowing for confident identification of the main compound and its impurities.

  • Sensitivity: LC-MS can detect impurities at very low levels, often in the parts-per-million (ppm) range, which is crucial for meeting regulatory requirements.[6]

  • Versatility: A wide range of LC columns and mobile phases can be used to optimize the separation of the target compound from its potential impurities, which may have very similar structures.

Experimental Workflow for Purity Validation

The following diagram outlines a typical workflow for the purity validation of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide using LC-MS.

Caption: Workflow for LC-MS Purity Validation.

Detailed LC-MS Protocol

This protocol is a starting point and should be optimized and validated according to ICH guidelines.[8][9]

1. Materials and Reagents:

  • 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide reference standard and sample

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer equipped with an electrospray ionization (ESI) source. A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

3. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point for separating moderately polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient might start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 1 µL

4. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 300 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Scan Range: m/z 50 - 500

Rationale for Parameter Selection:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules. The small particle size of a UHPLC column provides higher resolution and faster analysis times.

  • Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ESI mode by providing a source of protons.

  • A gradient elution is necessary to separate impurities that may have a wide range of polarities.

  • ESI in positive mode is selected as the pyrazole nitrogen atoms are readily protonated.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques.

TechniquePrincipleAdvantages for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamideDisadvantages
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.Robust, quantitative, and widely available. Good for quantifying known impurities with a chromophore.Less sensitive and specific than MS. May not detect impurities that do not absorb UV light or co-elute with the main peak.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Excellent for volatile and thermally stable impurities (e.g., residual solvents).[6]The target molecule is likely not volatile enough and may require derivatization, adding complexity and potential for artifacts.[6]
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural confirmation of the API and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.[10]Lower sensitivity compared to MS, making it less suitable for detecting trace-level impurities.[10][11]

This comparative analysis highlights that while LC-MS is the primary workhorse for purity validation, techniques like NMR can provide invaluable complementary structural information, and HPLC-UV remains a robust method for routine quality control.[12]

Data Interpretation and Validation

According to ICH guidelines, analytical procedures must be validated to demonstrate their suitability for the intended purpose.[8][9][13][14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the main compound and known impurities.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.[8][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Potential Impurities in the Synthesis of Pyrazole Carboxamides

Understanding the synthetic route is crucial for anticipating potential impurities. The synthesis of pyrazole carboxamides often involves the reaction of a pyrazole carboxylic acid with an amine.[15][16]

Caption: Potential Impurities in Synthesis.

Conclusion

The validation of purity for a new chemical entity like 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is a meticulous process that underpins the safety and quality of the final pharmaceutical product. LC-MS stands out as the premier technique for this purpose, offering unparalleled sensitivity and specificity. By following a well-designed protocol, understanding the potential impurities, and adhering to the validation principles outlined by regulatory bodies such as the ICH, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the safety of patients. The integration of orthogonal techniques further strengthens the analytical package, providing a comprehensive understanding of the impurity profile.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC.
  • Patel, D. et al. (n.d.). Validation of Analytical Procedures- A Review. Asian Journal of Pharmaceutical Analysis.
  • Kumar, A. et al. (2022, November 8).
  • IPA. (2018, October 15).
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). PMC.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, March 16).
  • J&K Scientific. (n.d.). 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid amide, 97%.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • ChemicalBook. (n.d.). 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid amide ,97%.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • ChemicalBook. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide ,97%.
  • Comparison between LC-MS, GC-MS, and NMR platforms.
  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016, October 9). MDPI.
  • Benchchem. (n.d.).
  • News-Medical. (2023, July 19). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Novel 4‐pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. (2019, June 17).
  • Development of New Method for the Synthesis of Pyrazole Derivative. (2023, February 23).

Sources

Comparative

Elemental analysis standards for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Elemental Analysis Standards for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently observe analytical laboratories relying solely on Liquid Chro...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently observe analytical laboratories relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) for purity determination during drug development. While these techniques are excellent for structural elucidation, they possess a critical blind spot: they cannot detect inorganic salts, quantify unexpected hydration states, or verify the absolute bulk purity of a sample.

For nitrogen-rich heterocyclic compounds like 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide —a highly relevant structural motif in pharmaceutical research (often utilized in the synthesis of sildenafil analogs or cannabinoid receptor ligands)—integrating classical CHNS/O combustion analysis with modern trace metal screening is non-negotiable. This guide objectively compares elemental analysis methodologies and provides a self-validating protocol for ensuring compendial compliance.

Chemical Profile & Theoretical Baselines

Before initiating any elemental analysis, we must establish the exact theoretical mass fractions of the target molecule. 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide consists of a pyrazole core substituted with a methyl group at N1, a propyl group at C5, and a carboxamide group at C3.

  • Molecular Formula: C₈H₁₃N₃O

  • Molar Mass: 167.21 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 57.47%

    • Nitrogen (N): 25.13%

    • Oxygen (O): 9.57%

    • Hydrogen (H): 7.84%

Mechanistic Insight: The high nitrogen content (25.13%) is a critical factor. Pyrazole rings are thermodynamically stable and can resist complete oxidation during standard combustion. Therefore, specialized catalysts are required to prevent the formation of refractory nitrogen compounds, ensuring all nitrogen is accurately quantified[1].

Comparative Analysis of Purity Verification Techniques

To establish the absolute purity of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide, researchers must choose the appropriate analytical technique based on the specific type of impurity they are targeting. Below is an objective comparison of the three primary methodologies used in pharmaceutical development.

Analytical TechniquePrimary Function & TargetDestructive?Sample Size RequiredAccuracy / VarianceRegulatory Standard
CHNS/O Combustion Analysis Determines absolute bulk purity; detects inorganic salts and hydration states.Yes1 – 5 mg±0.3% of theoretical valueUSP General Chapter, Ph. Eur. 2.2.33
Quantitative NMR (qNMR) Structural confirmation and organic impurity quantification vs. internal standard.No10 – 20 mg±1.0% to ±2.0%Ph. Eur. 2.2.33
ICP-MS (Trace Metals) Quantifies highly toxic trace elemental impurities (e.g., Pb, As, Cd, Hg).Yes50 – 100 mgParts per billion (ppb)USP <232> / <233>, ICH Q3D

The Verdict: No single technique is sufficient. While qNMR confirms the organic structure, CHNS/O Analysis is the gold standard for proving that the bulk powder is free of invisible inorganic salts (which artificially lower %C and %N)[2]. Meanwhile, ICP-MS is legally required to prove the absence of toxic heavy metal catalysts left over from synthesis[3].

Step-by-Step Experimental Protocol: CHN Combustion Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . If any step fails, the system halts, preventing the generation of false-positive purity data.

Phase 1: Sample Preparation & Desiccation (USP <731>)

Causality: 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide can absorb atmospheric moisture. If water (H₂O) is present in the sample, the %H and %O results will artificially spike, while %C and %N will drop, leading to a false batch failure.

  • Transfer 50 mg of the sample into a pre-weighed glass weighing boat.

  • Dry the sample in a vacuum desiccator over phosphorus pentoxide (P₂O₅) or in an oven at 105°C for 4 hours, strictly adhering to USP <731> (Loss on Drying) guidelines[4].

  • Allow the sample to cool to room temperature inside the desiccator before micro-weighing.

Phase 2: System Suitability & Calibration

Causality: Before running the unknown sample, the instrument's calibration must be verified to ensure there are no gas leaks and that the combustion catalyst is active.

  • Weigh exactly 2.000 mg of a high-purity reference standard (e.g., Sulfanilamide or Acetanilide) using a microbalance (0.001 mg resolution).

  • Run the standard through the CHN analyzer.

  • Validation Gate: The results for the standard must fall within ±0.3% of its known theoretical values. If it fails, replace the reduction copper or check the oxygen dosing loop.

Phase 3: Flash Combustion & Detection
  • Weigh 2.000 mg to 3.000 mg of the dried 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide into a tin capsule.

  • Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as a powerful oxidation catalyst, ensuring the stubborn pyrazole ring is completely destroyed and all nitrogen is converted to NOₓ gases[5].

  • Seal the capsule and drop it into the combustion reactor at 1000°C under a pulse of pure O₂.

  • The combustion gases (CO₂, H₂O, NOₓ) pass through a reduction column (hot copper at 600°C) to reduce NOₓ to N₂ gas.

  • Gases are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

Phase 4: Data Interpretation
  • Pass Criteria: The experimental %C, %H, and %N must be within ±0.3% of the theoretical values (C: 57.47%, H: 7.84%, N: 25.13%).

  • Failure Diagnostics: If %C is low but %H is high, the sample was not dried properly. If all values are proportionally low, an inorganic salt impurity (e.g., sodium chloride from a neutralization step) is likely present.

Analytical Workflow Visualization

The following diagram illustrates the logical relationship between bulk elemental analysis and trace metal screening required for regulatory batch release.

Workflow A 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide Batch Sample B Loss on Drying (USP <731>) Moisture Removal A->B C CHNS/O Combustion Bulk Purity Verification B->C D ICP-MS (USP <232>/<233>) Trace Metal Screening B->D E Data Synthesis & Specification Check C->E D->E F Regulatory Batch Release Approved E->F

Workflow for elemental profiling and trace impurity verification.

Transitioning to Trace Impurities (USP <232> / <233>)

While CHN analysis proves the bulk organic purity, it cannot detect parts-per-million (ppm) levels of toxic catalysts (like Palladium or Ruthenium) that may have been used during the synthesis of the pyrazole core.

To achieve full compliance, the bulk analysis must be paired with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . Modern USP <232> and <233> guidelines have entirely replaced the archaic, error-prone USP <231> colorimetric heavy metals test[6]. ICP-MS provides highly specific, quantitative determination of individual elemental impurities, ensuring the compound meets the Permitted Daily Exposure (PDE) limits established by ICH Q3D[3].

References

  • "Elemental Analysis Services" Intertek. Available at:[Link]

  • "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis" VELP Scientifica. Available at:[Link]

  • Jin, C. "Clean Chemistry for Elemental Impurities Analysis of Pharmaceuticals in Compliance with USP 232" PubMed (AAPS PharmSciTech). Available at: [Link]

  • "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis" Agilent Technologies. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

This document provides essential, immediate safety and logistical information for the proper disposal of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide. Tailored for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Core Principles

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (CAS No. 1185292-78-7) is a substituted pyrazole carboxamide. While comprehensive toxicological and environmental data are limited, available information and the structure of the molecule necessitate a cautious approach to its handling and disposal.

Known Hazard Profile:

Hazard CategoryFindingCitation
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Signal Word Warning[1]
Environmental Hazards Pyrazole and its derivatives can be toxic to aquatic life, with some having long-lasting effects.[2][3]

The core principle for the disposal of this compound is to treat it as a hazardous substance. In-laboratory chemical neutralization is strongly discouraged without a validated, compound-specific risk assessment.[4] The primary and most secure method of disposal is through a licensed hazardous waste contractor, arranged by your institution's EHS department.[4][5][6]

Procedural Workflow for Disposal

Adherence to a systematic workflow is critical for ensuring safety and compliance. The following diagram outlines the decision-making process for the disposal of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide waste.

cluster_0 start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated PPE, Weighing Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, labeled hazardous liquid waste container. liquid_waste->collect_liquid storage Store sealed container in a designated, secure, and ventilated area. collect_solid->storage collect_liquid->storage ehs_contact Arrange for disposal through your institution's EHS department. storage->ehs_contact documentation Complete all required waste disposal documentation. ehs_contact->documentation end End: Professional Disposal documentation->end

Sources

Handling

Advanced Laboratory Safety &amp; Operational Guide: Handling 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

As a Senior Application Scientist, I approach the handling of nitrogen-rich heterocycles not merely as a compliance exercise, but as a system of chemical causality. 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide and its sub...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of nitrogen-rich heterocycles not merely as a compliance exercise, but as a system of chemical causality. 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide and its substituted derivatives (such as 4-amino or 4-ethoxybenzamido variants) are highly valuable active pharmaceutical ingredient (API) intermediates. They are most notably utilized in the synthesis pathways of phosphodiesterase type 5 (PDE5) inhibitors, including [1].

However, the specific structural features that make this compound biologically and synthetically useful—its lipophilic propyl chain, hydrogen-bonding carboxamide group, and reactive pyrazole core—also dictate its hazard profile[2]. When handling this compound, we must anticipate its physical behavior. The pyrazole ring and carboxamide moiety can interact with biological membranes, leading to documented hazards such as[3][4]. Therefore, every operational protocol must be a self-validating system designed to interrupt these specific exposure pathways.

Quantitative PPE & Hazard Mitigation Matrix

To effectively mitigate exposure, personal protective equipment (PPE) must be selected based on the compound's physicochemical properties. Below is the required PPE matrix for handling 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide at the bench scale.

Protection CategoryEquipment SpecificationMechanistic Causality & Rationale
Ocular Protection ANSI Z87.1 tight-fitting safety goggles.Prevents micro-particulate ingress. The compound's hydrogen-bonding capacity causes severe irritation upon contact with the aqueous environment of the cornea[3].
Dermal Protection Tyvek® disposable coat; Nitrile gloves (≥0.11 mm, double-gloved).The lipophilic propyl group enhances dermal penetration. Double-gloving provides a self-validating breach check—if the outer glove tears, the inner remains intact[2].
Respiratory Control N95/P100 particulate respirator or PAPR.Mitigates inhalation of fine crystalline dust, which can directly interact with mucosal membranes in the respiratory tract, triggering H335 responses[4].

Operational Workflow: Safe Dispensing and Transfer

Self-Validating Principle: This protocol utilizes mass-balance verification and visual containment checks to ensure zero environmental release during material transfer.

Step 1: Containment Verification

  • Action: Activate the Ventilated Balance Enclosure (VBE) or fume hood. Verify the inward face velocity is calibrated between 80–100 feet per minute (fpm).

  • Causality: Maintaining optimal face velocity prevents turbulent air eddies that could eject fine, low-density pyrazole powders into the operator's breathing zone.

Step 2: Anti-Static Preparation

  • Action: Don double nitrile gloves. Place a slightly damp, lint-free wipe inside the VBE work area to capture any stray micro-dust.

  • Causality: Pyrazole-3-carboxamides can accumulate static charge during transit. The damp wipe increases local humidity, grounding the immediate area and preventing static dispersion of the powder.

Step 3: Mass-Balance Transfer

  • Action: Tare an anti-static weigh boat. Use a grounded stainless-steel spatula to transfer the required mass of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide. Transfer the weighed solid into a pre-weighed, sealable amber glass vial.

  • Causality: Amber glass protects the compound from potential photolytic degradation, preserving the structural integrity of the pyrazole core.

Step 4: Decontamination & Validation

  • Action: Cap the vial tightly. Wipe the exterior of the vial with a solvent-dampened wipe (e.g., 70% isopropanol) before removing it from the hood. Re-weigh the sealed vial on an external balance.

  • Self-Validation: The final mass must equal the vial tare plus the dispensed compound. This mathematical validation confirms no material was lost to the exterior surface or the environment.

Spill Response & Disposal Plan

In the event of an uncontrolled release, immediate and methodical action is required to prevent aerosolization and cross-contamination.

Step 1: Isolation & Airflow Management

  • Immediately halt operations. If the spill occurs outside the primary containment hood, evacuate the immediate 5-foot radius to allow airborne particulates to settle.

Step 2: Wet-Containment Strategy

  • Cover the spilled powder with absorbent pads slightly dampened with water or a mild surfactant.

  • Causality: Do not dry sweep. Dry sweeping introduces mechanical energy that aerosolizes the lipophilic powder, drastically increasing inhalation risk[4].

Step 3: Chemical Neutralization & Collection

  • Carefully scoop the damp powder matrix using a non-sparking tool into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Wash the spill area with a mixture of water and mild detergent, followed by a 70% ethanol wipe. This leverages the compound's solubility profile to ensure complete surface decontamination.

Step 4: Segregated Waste Profiling

  • Label the container clearly as "Hazardous Solid Waste - Pyrazole Derivatives (Toxic/Irritant)".

  • Dispose of the material via a certified chemical waste contractor, ensuring it is segregated from strong oxidizing agents to prevent exothermic reactions[3].

Operational Workflow Visualization

G A 1. Storage (Cool, Dry, Light-Protected) B 2. Weighing & Dispensing (Ventilated Enclosure) A->B Don PPE (Gloves, Goggles) C 3. Transfer (Sealed Amber Vials) B->C Anti-static Transfer D 4. Reaction / Processing (Inert Atmosphere) C->D Controlled Addition E 5. Waste Disposal (Segregated Organics) D->E Quench & Contain

Workflow and exposure control pathway for handling pyrazole-3-carboxamides.

References

  • ChemWhat Database. "Sildenafil Impurity 5 CAS#: 247583-78-4." ChemWhat | Database of Chemicals & Biologicals. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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